Tetraamineplatinium (II) chloride
Description
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Properties
IUPAC Name |
azane;platinum(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCPSOMSJYAQSY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.[Cl-].[Cl-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H12N4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930438 | |
| Record name | Platinum(2+) chloride--ammonia (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13933-32-9 | |
| Record name | Platinum(2+) chloride--ammonia (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tetraamineplatinum(ii) chloride chemical structure and properties
Molecular Architecture, Synthetic Protocols, and Pharmacological Applications
Executive Summary
Tetraammineplatinum(II) chloride (
This guide provides a rigorous technical analysis of the compound, moving beyond basic textbook definitions to address the practical challenges of synthesis—specifically the management of the "Magnus's Green Salt" intermediate—and its downstream application in drug development.
Molecular Architecture & Crystallography
The cation
-
Coordination Geometry: Square planar. The central platinum atom is coordinated by four ammine ligands.[2]
-
Ligand Field: Ammonia acts as a strong-field ligand relative to chloride (Spectrochemical series:
). This results in a large HOMO-LUMO gap, contributing to the compound's lack of color (white/colorless) compared to the vibrant red/orange of the tetrachloroplatinate starting material. -
Crystalline Structure: The monohydrate form (
) typically crystallizes in the tetragonal crystal system. The lattice consists of layers of square-planar cations interleaved with chloride anions and water molecules, stabilized by an extensive hydrogen-bonding network.
Visualizing the Coordination Sphere
The following diagram illustrates the square planar geometry and the electrostatic interaction with the outer-sphere chloride anions.
Figure 1: Coordination geometry of the tetraammineplatinum(II) cation showing ligand arrangement and ionic association.
Physicochemical Profile
The utility of tetraammineplatinum(II) chloride lies in its stability and solubility, contrasting sharply with the nephrotoxic cisplatin.
| Property | Specification | Technical Note |
| Formula | Often handled as the monohydrate.[1] | |
| Molar Mass | 352.12 g/mol (monohydrate) | 334.11 g/mol (anhydrous).[3] |
| Appearance | White to pale cream crystals | Green coloration indicates contamination with Magnus's Salt. |
| Solubility (Water) | Highly Soluble (>20 g/100mL) | Critical for use as an aqueous precursor.[4] |
| Solubility (EtOH) | Insoluble | Used for recrystallization/precipitation. |
| Decomposition | >250°C | Decomposes to Pt metal upon high heat. |
| -2550 to -2580 ppm | Relative to |
Synthetic Pathways & Mechanistic Insight[5]
The "Magnus" Challenge:
The synthesis of
Correct Protocol: The Depolymerization Route To ensure high yield and purity, the reaction is driven through the Magnus salt intermediate by using excess ammonia and heat to depolymerize the green precipitate into the soluble monomeric cation.
Experimental Protocol
-
Reagents:
(1 eq), (aq, excess), Ethanol. -
Initial Mixing: Dissolve
in water. Slowly add ammonia.[5] The solution will turn opaque green (Magnus's Green Salt formation). -
Reflux (Critical Step): Heat the mixture to reflux (~90-100°C). Add excess ammonia.
-
Isolation: Concentrate the solution by evaporation.
-
Crystallization: Add cold ethanol to the concentrated aqueous solution to precipitate the white product. Filter and wash with ethanol/ether.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow converting Tetrachloroplatinate to Tetraammineplatinum(II) chloride via the Magnus Salt intermediate.
Pharmacological Relevance: The Carboplatin Gateway
Tetraammineplatinum(II) chloride is the obligate precursor for Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)). The conversion highlights the "Trans Effect" and solubility manipulation.
The Conversion Logic:
-
Halide Removal: The chloride ligands in
are stable. To replace them with the dicarboxylate ligand (CBDCA), the chlorides are first removed using Silver Nitrate ( ). -
Formation of Aqua Species: This generates the activated
species (in situ) or the nitrate salt. -
Chelation: 1,1-cyclobutanedicarboxylic acid (CBDCA) is added. The chelate effect drives the formation of the stable Carboplatin complex.
Note: While Carboplatin is a cis-diammine, the tetraammine precursor is often used to generate the di-aqua intermediate by careful stoichiometric control or via the di-iodo route depending on the specific patent process, but the high solubility of the tetraammine cation is what makes industrial handling possible compared to the insoluble cisplatin [2].
Analytical Characterization
To validate the integrity of the synthesized compound, the following parameters must be met:
-
Elemental Analysis:
-
Pt (Theoretical): ~55.4% (anhydrous basis).
-
N (Theoretical): ~15.9%.
-
-
NMR:
-
This is the definitive test for purity.
-
Signal: A singlet at approximately -2580 ppm (
). -
Impurity Check: A peak at -1600 to -2100 ppm suggests incomplete conversion or presence of mixed ammine/chloro species [3].
-
-
UV-Vis Spectroscopy:
-
Absorption maxima are observed in the UV region (d-d transitions). The absence of absorption in the visible red/green region confirms the removal of starting material and Magnus salt.
-
References
-
Synthesis of Platinum Complexes. ChemicalBook Protocols & Patents. (2025).[10][11][12][13][14] Detailed reaction conditions for the conversion of Magnus salt to tetraammine species.
-
Mechanism of Carboplatin Action. Syracuse University / Surface. (2012). "Understanding how the platinum anticancer drug carboplatin works." Explains the activation of carboxylate ligands vs chloride ligands.
-
Platinum-195 NMR Spectroscopy. Johnson Matthey Technology Review. Fundamentals of Pt-NMR shifts and their use in characterizing ammine complexes.
-
Tetraammineplatinum(II) Chloride Properties. PubChem Database.[3][12] CID 61702.[12] Comprehensive physical and safety data. [4]
Sources
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- 4. CN101367557A - A New Method for Synthesizing Tetraammine Platinum(II) Nitrate - Google Patents [patents.google.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Carboplatin - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. surface.syr.edu [surface.syr.edu]
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- 14. Synthesis [ch.ic.ac.uk]
Technical Guide: Solubility Profile and Purification of Tetraammineplatinum(II) Chloride
Executive Summary
Tetraammineplatinum(II) chloride (
This guide provides a mechanistic analysis of this solubility profile and demonstrates how to exploit it for purification. Unlike generic datasheets, we address the common conflicting data regarding ethanol solubility and provide a self-validating protocol for recrystallization driven by the "antisolvent effect."
Part 1: Physicochemical Basis of Solubility
To manipulate
The Aqueous Mechanism (Solvation)
In water, the compound behaves as a typical 2:1 electrolyte. The square planar
-
Hydrogen Bonding: The amine (
) ligands on the platinum core act as hydrogen bond donors to the oxygen atoms of water molecules. -
Hydration Shell: Water molecules form a structured second coordination sphere around the complex, overcoming the lattice energy holding the chloride ions to the cationic metal center.
The Organic Mechanism (Precipitation)
In organic solvents (Ethanol, Acetone, Ether), the dielectric constant drops significantly (Ethanol
-
Ion Pairing: The solvent cannot effectively shield the electrostatic attraction between
and . -
Lattice Dominance: The energy required to break the ionic lattice is not compensated by solvent-solute interactions. Consequently, the ions aggregate, leading to rapid precipitation.
Critical Note on Data Conflicts: Some commercial vendor catalogs erroneously list
as "soluble in ethanol." This is practically incorrect for synthesis purposes. While trace solubility exists in wet ethanol due to water content, absolute ethanol acts as a potent antisolvent, a property essential for the purification protocols described below.
Part 2: Quantitative Solubility Profile
The following table summarizes the operational solubility behavior observed in laboratory settings.
| Solvent | Solubility Status | Mechanism | Application |
| Water ( | High (> 100 g/L) | Strong ion-dipole & H-bonding | Reaction medium; Recrystallization solvent |
| Ethanol ( | Negligible / Insoluble | Low dielectric constant promotes ion pairing | Antisolvent for precipitation; Washing agent |
| Acetone | Insoluble | Aprotic, moderate polarity unable to solvate ions | Drying agent; Washing agent |
| Diethyl Ether | Insoluble | Non-polar; no interaction with ionic lattice | Final wash to remove organic residues |
| DMF/DMSO | Moderate/Low | High polarity but poor anion solvation | rarely used due to difficulty in removal |
Part 3: Visualization of Solvation Dynamics
The following diagram illustrates the mechanistic difference between the aqueous phase (dissolution) and the organic phase (precipitation), which is the logic behind the "Salting-Out" purification method.
Figure 1: Mechanism of solubility shift. Addition of organic solvents disrupts the hydration shell, forcing the complex to return to its solid lattice state.
Part 4: Experimental Protocol - Synthesis & Purification
This protocol utilizes the solubility difference to synthesize and isolate high-purity
Reagents
-
Potassium Tetrachloroplatinate (
)[1][2][3] -
Ammonium Hydroxide (
), 28-30% aq. -
Ethanol (ice cold)
-
Diethyl Ether
Step-by-Step Methodology
-
Dissolution & Ligand Exchange:
-
Dissolve 1.0 g of
in 10 mL of warm water. -
Add excess
(approx. 5 mL). -
Observation: The solution may initially turn green (Magnus's Green Salt precipitate,
).[3] This is insoluble.
-
-
Conversion to Soluble Chloride:
-
Crucial Step: Heat the mixture to a gentle boil.
-
Mechanism:[4][5][6][7][8][9] Boiling drives the reaction to completion, breaking the insoluble green salt polymer and converting it entirely into the water-soluble monomer
. -
Continue heating until the green precipitate disappears and the solution becomes pale yellow/colorless.
-
-
Concentration:
-
Evaporate the solution volume down to approximately 2-3 mL. Do not evaporate to dryness (to avoid decomposing the complex).
-
-
Antisolvent Precipitation (The "Crash Out"):
-
Cool the concentrated aqueous solution to room temperature.
-
Slowly add 10-15 mL of ice-cold Ethanol .
-
Result: A white to cream-colored precipitate of
will form immediately.
-
-
Isolation & Washing:
-
Filter the solid using a sintered glass crucible or Hirsch funnel.
-
Wash 1: 5 mL cold Ethanol (removes residual water and unreacted ammonia).
-
Wash 2: 5 mL Diethyl Ether (removes ethanol and facilitates drying).
-
Dry in a desiccator or air-dry.
-
Part 5: Workflow Visualization
Figure 2: Process flow for the synthesis and purification of Tetraammineplatinum(II) chloride.
Part 6: Analytical Validation
To ensure the product is the soluble chloride salt and not the insoluble Magnus salt or a hydrolysis product, perform these checks:
-
Solubility Test: Take a small aliquot of the final crystals. They must dissolve completely in water (
mg/mL) to form a clear solution. Any turbidity indicates incomplete conversion of Magnus's salt. -
Silver Nitrate Test: Dissolve product in water and add
. A thick white precipitate ( ) confirms free chloride ions, distinguishing it from non-ionic impurities. -
UV-Vis Spectroscopy: The aqueous solution should show characteristic absorption bands, distinct from the starting material
.
References
-
Synthesis of Cisplatin and Precursors. Imperial College London, Department of Chemistry. (Archive). [Link](Referenced for general synthesis pathway of ammine complexes)
-
Synthesis of cis- and trans-Diamminedichloroplatinum(II). Michigan State University, Department of Chemistry. [Link](Referenced for specific precipitation and washing protocols using ethanol/ether)
-
Platinum(II) Chloride and Ammine Derivatives. Wikipedia / Standard Inorganic Texts. [Link](Referenced for Magnus's Green Salt distinction)
Sources
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An In-depth Technical Guide to Tetraammineplatinum(II) Chloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of tetraammineplatinum(II) chloride, a key coordination complex in inorganic chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, detailed synthesis protocols, and significant applications, grounding all information in authoritative scientific sources.
Core Chemical Identity and Physicochemical Properties
Tetraammineplatinum(II) chloride, a platinum amine coordinate complex, is a crystalline solid that primarily exists in its anhydrous and hydrated forms.[1] Understanding the distinction is critical for experimental accuracy, as properties like molecular weight are directly affected. The complex consists of a central platinum(II) ion coordinated to four ammonia (ammine) ligands, with two chloride ions acting as counter-ions.
The cation, [Pt(NH₃)₄]²⁺, adopts a square planar geometry, a common configuration for d⁸ metal complexes like Pt(II), which influences its reactivity and applications.[2]
Quantitative Data Summary
A summary of the key identifiers and physicochemical properties for the most common forms of tetraammineplatinum(II) chloride is presented below.
| Property | Anhydrous Form | Hydrate (Monohydrate) | Source(s) |
| Chemical Formula | [Pt(NH₃)₄]Cl₂ | [Pt(NH₃)₄]Cl₂·H₂O | [3][4][5] |
| Molecular Weight | 334.11 g/mol | 352.13 g/mol | [3][4][6] |
| Appearance | White to pale straw-colored crystalline solid | Colorless to light yellow crystalline solid | [1][5][7] |
| CAS Number | 13933-32-9 (often refers to hydrate) | 13933-32-9 / 108374-32-9 | [4][8] |
| Solubility | Miscible with water | Soluble in water | [7][8][9] |
| Stability | Stable under standard conditions | Hygroscopic | [9][10] |
Synthesis of Tetraammineplatinum(II) Chloride
The synthesis of tetraammineplatinum(II) chloride is a foundational procedure in inorganic chemistry, often starting from more readily available platinum salts. One established method involves the reaction of Magnus' green salt ([Pt(NH₃)₄][PtCl₄]) with aqueous ammonia. This process leverages the equilibrium between the less soluble Magnus' salt and the more soluble tetraammineplatinum(II) chloride in the presence of excess ammonia.[11][12]
Synthesis Workflow Diagram
The following diagram illustrates the workflow for synthesizing tetraammineplatinum(II) chloride from Magnus' green salt, a method amenable to achieving high purity.[12][13]
Caption: Workflow for the synthesis of tetraammineplatinum(II) chloride.
Detailed Experimental Protocol
This protocol is adapted from established methods for the conversion of Magnus' salt.[12][13]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, add Magnus' green salt. For every 10g of Magnus' salt, add 30-40 mL of concentrated (24-28%) aqueous ammonia.[13] The solid-to-liquid ratio should be approximately 1:3 to 1:4.
-
Reflux : Heat the mixture to boiling under normal pressure and maintain a steady reflux for 6 to 8 hours. The reaction is complete when the characteristic green color of the starting material has completely disappeared, resulting in a faint yellow or colorless solution.[13] Causality Note: Heating in excess ammonia shifts the equilibrium from the sparingly soluble Magnus' salt towards the formation of the soluble [Pt(NH₃)₄]²⁺ and [PtCl₄]²⁻ ions. The high concentration of ammonia then converts the [PtCl₄]²⁻ to [Pt(NH₃)₄]²⁺, driving the reaction to completion.
-
Purification : The resulting solution can be subjected to decompression distillation to remove the solvent (water and excess ammonia). This yields the solid tetraammineplatinum(II) chloride product.[13]
-
Drying and Storage : The crystalline solid should be dried under vacuum. Due to the hygroscopic nature of the hydrated form, the compound must be stored in a tightly sealed container in a desiccator or under an inert atmosphere.[7][9][10] A patent describes an alternative method where the reaction is conducted in an autoclave at 100-130°C for 16-18 hours, followed by cooling, filtration, and heating to remove residual ammonia.[12]
Key Applications in Research and Drug Development
Tetraammineplatinum(II) chloride is not merely a laboratory curiosity; it is a pivotal precursor and intermediate in several high-value applications, from pharmaceuticals to materials science.[1]
Relationship Diagram of Applications
Caption: Key application pathways for tetraammineplatinum(II) chloride.
-
Precursor for Platinum-Based Anticancer Drugs : Perhaps its most notable role is in the synthesis of cisplatin (cis-diamminedichloroplatinum(II)), a cornerstone of chemotherapy. The synthesis involves the controlled substitution of the ammine ligands in tetraammineplatinum(II) chloride.[11][14] While not a direct conversion, its formation and subsequent reaction are critical steps in historical and some modern synthetic routes.
-
Catalyst Development : The compound serves as a water-soluble precursor for preparing highly dispersed platinum catalysts.[1] It can be used to impregnate catalyst supports, such as carbon or metal oxides, which, after reduction, yield active Pt sites for reactions like hydrogenation and carbonylation.[1] Its use in preparing Pt catalysts on reduced graphite oxide (RGO) has also been noted.[1]
-
Materials Science and Electrochemistry : Tetraammineplatinum(II) chloride is used to deposit thin films of platinum onto various substrates, such as Nafion membranes, to create electrodes. This is crucial for applications in fuel cells and sensors. It is also employed in proteomics research, although specific applications are highly specialized.[1][3][14]
Safety, Handling, and Storage
As with all platinum compounds, tetraammineplatinum(II) chloride requires careful handling to minimize risk. It is classified as hazardous, and appropriate personal protective equipment (PPE) is mandatory.[10][15]
GHS Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Corrosive to Metals | GHS05 (Corrosion) | Warning | H290: May be corrosive to metals | [4][15][16] |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | [4][10] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [4][15] |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | |
| Respiratory Sensitization | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | [4][17] |
| Skin Sensitization | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction | [9][17] |
Handling and Storage Recommendations
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10]
-
Personal Protective Equipment (PPE) : Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[15] For handling significant quantities of powder, a NIOSH-approved N95 dust mask or higher-level respiratory protection is recommended.[17]
-
Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10] Avoid creating dust.
-
Storage : Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[10] As the hydrate is hygroscopic, store it in a tightly closed container, ideally in a desiccator.[9][10]
References
-
Santa Cruz Biotechnology. (n.d.). Tetraammineplatinum(II) chloride. Retrieved from scbt.com.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61702, Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)-. Retrieved from PubChem.
-
ChemBK. (2024). Tetraammineplatinum(II) chloride. Retrieved from chembk.com.
-
ChemicalBook. (n.d.). Tetraammineplatinum(II) chloride hydrate. Retrieved from chemicalbook.com.
-
American Elements. (n.d.). Tetraammineplatinum(II) Chloride Solution. Retrieved from americanelements.com.
-
Sigma-Aldrich. (n.d.). Tetraammineplatinum(II) chloride hydrate. Retrieved from sigmaaldrich.com.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Tetraammineplatinum(II) chloride solution, Pt 8-10% w/w. Retrieved from fishersci.com.
-
University of the West Indies. (1998). Synthesis of Cisplatin. Retrieved from .
-
Google Patents. (n.d.). JPH08151216A - Method for producing tetraammine platinum (II) dichloride. Retrieved from patents.google.com.
-
PGMsChem. (n.d.). Tetraammineplatinum(II) Chloride. Retrieved from pgmschem.com.
-
Fisher Scientific. (2010). Safety Data Sheet: Tetraammineplatinum(II) chloride hydrate. Retrieved from fishersci.com.
-
The Lab Depot. (n.d.). Tetraammineplatinum (II) Chloride, Hydrate. Retrieved from labdepotinc.com.
-
Thermo Fisher Scientific. (n.d.). Tetraammineplatinum(II) chloride monohydrate. Retrieved from thermofisher.com.
-
Guidechem. (n.d.). Tetraammineplatinum (II) chloride hydrate 13933-33-0 wiki. Retrieved from guidechem.com.
-
Thermo Fisher Scientific. (2018). Safety Data Sheet: Tetraammineplatinum(II) chloride monohydrate. Retrieved from fishersci.com.
-
Google Patents. (n.d.). CN102328962A - Preparation method of tetramine platinum chloride. Retrieved from patents.google.com.
-
Alfa Aesar. (2018). Safety Data Sheet: Tetraammineplatinum(II) nitrate, Premion®. Retrieved from alfa.com.
-
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from sigmaaldrich.com.
-
Sigma-Aldrich. (n.d.). Tetraammineplatinum(II) chloride 99.99 trace metals. Retrieved from sigmaaldrich.com.
-
ChemScene. (n.d.). Tetraammineplatinum(II) chloride. Retrieved from chemscene.com.
-
Guidechem. (n.d.). What are the applications of Platinum(II)-ammonium chloride?. Retrieved from guidechem.com.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159790, Tetraammineplatinum(II). Retrieved from PubChem.
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The Magnus Protocol: Precursor Architectures in Platinum(II) Chemistry
Topic: History, Discovery, and Synthesis of the Magnus's Green Salt Precursor System Content Type: Technical Whitepaper Audience: Researchers, Coordination Chemists, and Drug Development Professionals
Executive Summary
Magnus's Green Salt (MGS),
For modern drug development professionals, understanding the "Magnus Precursor System" is not merely academic—it is a study in ligand exchange kinetics. The same competitive pathways that generate MGS are responsible for the synthesis (and contamination) of Cisplatin (
Historical Genesis: The Ammonia Revolution (1828)
Before the structural theories of Alfred Werner, Heinrich Gustav Magnus, a physicist and chemist at the University of Berlin, conducted experiments that defied the "dualistic" chemical theories of Jöns Jacob Berzelius.
In 1828 , Magnus treated platinum(II) chloride (
-
The Observation: The green solid was chemically identical to, yet physically distinct from, other platinum salts being discovered at the time (isomers).
-
The Significance: This was the first evidence of polymerization in coordination compounds via metal-metal interactions.
The Isomer Crisis
The discovery of MGS triggered a flurry of activity leading to the isolation of its "precursor" components and isomers, establishing the foundation for modern coordination chemistry:
-
Magnus's Green Salt:
(Polymer)[1][2][3][4] -
Reiset's First Chloride (1844):
(The Cation Source) -
Peyrone's Chloride (1845):
(Cisplatin)[5]
The Precursor System: Chemical Identity
The formation of MGS is a self-assembling precipitation reaction driven by the electrostatic attraction and stacking forces between a specific cation and anion.
Precursor A: The Anion ( )
-
Source: Potassium Tetrachloroplatinate(II) (
).[6][7] -
Role: Provides the electron-rich
orbitals necessary for the "base" of the stack. -
Synthesis Origin: Reduction of hexachloroplatinic acid (
).
Precursor B: The Cation ( )
-
Source: Tetraammineplatinum(II) Chloride (
).[8] -
Role: The square-planar cation that intercalates with the anion.
-
Synthesis Origin: Exhaustive ammination of
.
Reaction Mechanism
When aqueous solutions of Precursor A and Precursor B are mixed, the solubility product (
Technical Synthesis Guide
This section details the synthesis of the precursors from bulk platinum, ensuring a self-validating workflow.
Phase I: Synthesis of Potassium Tetrachloroplatinate ( )
Target: The Anionic Precursor
Protocol:
-
Dissolution: Dissolve metallic Pt sponge in Aqua Regia (
). Evaporate to syrup to obtain . -
Potassium Addition: Add
to precipitate (yellow insoluble solid). -
Reduction (The Critical Step):
-
Suspend
in water. -
Add Hydrazine (
) or Sulfur Dioxide ( ) carefully. -
Observation: The yellow suspension turns into a deep ruby-red solution (
).
-
-
Crystallization: Filter and crystallize.
-
Validation: The product must be ruby red. A yellow tint indicates incomplete reduction (
impurity).
-
Phase II: Synthesis of Tetraammineplatinum(II) Chloride ( )
Target: The Cationic Precursor
Protocol:
-
Starting Material: Dissolve
(from Phase I) in water. -
Ammination: Add excess concentrated
and heat to reflux. -
Isolation: The solution becomes colorless. Evaporate to concentrate. Add ethanol to precipitate the white crystalline salt
(Reiset's Salt).-
Validation: The product must be white. A green tint indicates premature formation of MGS (contamination with unreacted
).
-
Phase III: Generation of Magnus's Green Salt
Protocol:
-
Prepare a 0.1 M solution of Phase I Product (
). -
Prepare a 0.1 M solution of Phase II Product (
). -
Mix the two solutions at room temperature.
-
Result: Immediate precipitation of dark green needles.
Visualizing the Pathway
The following diagram illustrates the divergent pathways from the platinum source, highlighting how MGS is related to Cisplatin.
Caption: Divergent synthesis pathways from Potassium Tetrachloroplatinate. MGS forms via the convergence of the fully aminated cation and the non-aminated anion.
Structural Mechanics: The Pt-Pt Bond
Why is the salt green when its precursors are red and white? The answer lies in the one-dimensional metal chain .
The Stacking Phenomenon
Unlike "Magnus's Pink Salt" (a polymorph where the ions are arranged in a checkerboard pattern without metal interaction), the Green Salt features a columnar stack.
-
Geometry: Square planar anions and cations stack in an alternating fashion.
-
Orbital Overlap: The filled
orbital of one Pt atom interacts with the empty/hybridized orbitals of the adjacent Pt atom. -
Distance: The Pt-Pt distance is ~3.25 Å .[1][2][4][13] This is longer than a covalent metal bond (~2.7 Å) but short enough to allow delocalization of electrons along the chain.
-
Electronic Effect: This delocalization reduces the bandgap, allowing absorption in the visible spectrum (green) and imparting semiconductive properties to the crystal.
Pharmaceutical Implications: The Cisplatin Connection
For drug development professionals, the MGS precursor system is a cautionary tale and a mechanistic map.
The Impurity Profile
In the synthesis of Cisplatin (
-
The Risk: If local concentrations of ammonia are too high, the reaction over-runs to form
. -
The Consequence: This cation immediately reacts with remaining unreacted
in the pot to precipitate Magnus's Green Salt. -
Detection: MGS is insoluble in water and acid. Its presence as a green impurity in yellow Cisplatin is a hallmark of poor process control.
Rosenberg's Discovery
Barnett Rosenberg’s discovery of Cisplatin's antitumor activity (1965) began with an electrolysis experiment using Platinum electrodes. The electrolysis generated a "soup" of platinum ammine chlorides. While Cisplatin was the active agent, the presence of various species (including MGS-like polymers) in the electrolyte helped researchers map the structure-activity relationships (SAR) of platinum drugs.
Quantitative Comparison of Species
| Compound | Formula | Color | Solubility | Biological Activity |
| Precursor A | Red | High (Water) | Toxic (Nephrotoxic) | |
| Precursor B | White | High (Water) | Inactive (Rapid clearance) | |
| Cisplatin | Yellow | Low (Water) | Potent Antitumor | |
| Magnus's Green Salt | Green | Insoluble | Inactive (Polymer) |
References
-
Magnus, G. (1828). "Ueber einige neue Verbindungen des Platins." Poggendorff's Annalen der Physik und Chemie, 14, 239–242.
-
Atoji, M., Richardson, J. W., & Rundle, R. E. (1957). "On the Crystal Structures of the Magnus Salts, Pt(NH3)4PtCl4." Journal of the American Chemical Society, 79(12), 3017–3020.
-
Rosenberg, B., et al. (1965). "Inhibition of Cell Division in Escherichia coli by Electrolysis Products from a Platinum Electrode." Nature, 205, 698–699.
-
Caseri, W. (2004).[4] "Derivatives of Magnus's Green Salt: From Intractable Materials to Solution-Processed Transistors." Platinum Metals Review, 48(3), 91-100.[4]
-
Alderden, R. A., Hall, M. D., & Hambley, T. W. (2006). "The Discovery and Development of Cisplatin." Journal of Chemical Education, 83(5), 728.
Sources
- 1. Magnus's green salt - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis [ch.ic.ac.uk]
- 4. Magnus'_green_salt [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Zeise's salt - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. testicularcanceruk.com [testicularcanceruk.com]
- 10. mdpi.com [mdpi.com]
- 11. Salt – ERIH [erih.net]
- 12. Heinrich Gustav Magnus - Wikipedia [en.wikipedia.org]
- 13. One-dimensional Magnus-type platinum double salts - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability and Kinetic Inertness of the Tetraamineplatinum(II) Cation: A Technical Guide
The following technical guide details the thermodynamic stability of the tetraamineplatinum(II) cation, structured for an audience of research scientists and drug development professionals.
Executive Summary
The tetraamineplatinum(II) cation,
This guide analyzes the thermodynamic parameters (
Electronic Structure and Geometric Stability
The Square Planar Configuration
Platinum(II) possesses a low-spin
-
Hybridization: Often described as
, involving the , , , and orbitals. -
Crystal Field Splitting: The
orbital is strongly antibonding. Strong field ligands like stabilize the complex by populating the lower energy , , , and orbitals, leaving the high-energy empty.
HSAB Theory Application
-
Pt(II) (Soft Acid): Large ionic radius, high polarizability.
-
(Borderline/Hard Base): While
is harder than phosphines or sulfides, the Pt-N bond is exceptionally strong due to significant -donation and the lack of repulsive -interaction. -
Thermodynamic Consequence: The formation of
from aquo ions is highly exothermic.
Thermodynamic Parameters
Stability Constants ( )
Direct potentiometric determination of stability constants for Pt(II) ammines is precluded by the system's extreme kinetic inertness (equilibration times can exceed weeks). However, values are estimated based on competition reactions and comparisons with Palladium(II).[1]
| Metal Ion ( | Complex | Classification | |
| Cu(II) | 13.1 | Labile / Stable | |
| Ni(II) | 8.7 | Labile / Stable | |
| Pd(II) | ~32.0 (Est.) | Inert / Very Stable | |
| Pt(II) | > 35.0 (Est.) | Inert / Extremely Stable |
Note: The stability of 5d metals (Pt) is significantly higher than 4d (Pd) and 3d (Ni/Cu) due to stronger metal-ligand orbital overlap.
Enthalpy and Entropy of Formation
The formation reaction from the aquo ion is driven primarily by enthalpy (
-
Enthalpy (
): Highly negative (Exothermic). The Pt-N bond strength is estimated at ~500 kJ/mol, significantly stronger than the Pt-O bond of coordinated water. -
Entropy (
): The chelate effect is not present here (monodentate ligands), but the displacement of coordinated water by ammonia is entropically favorable due to the release of solvent molecules from the structured second coordination sphere.
The Kinetic vs. Thermodynamic Paradox
For drug development, the distinction between thermodynamic stability (equilibrium position) and kinetic inertness (reaction rate) is paramount.
-
Thermodynamics:
is the "sink" of the system. Given infinite time in ammonia solution, all Pt(II) would convert to this species. -
Kinetics: The ligand exchange rate for Pt(II) is
to times slower than Pd(II). This "sluggishness" allows Pt drugs to circulate in the blood (high ) without instantly decomposing, and then activate in the cell (low ).
Visualization: Energy Landscape
The following diagram illustrates the deep thermodynamic well of the tetraamine complex protected by a high activation energy barrier.
Caption: Energy profile showing the high activation barrier (kinetic inertness) protecting the thermodynamically stable product.
Experimental Determination Protocols
Since direct titration is impossible, "Indirect Competition Methods" are used.
Protocol: Spectrophotometric Competition
Objective: Determine stability by competing with a ligand of known stability (e.g., Cyanide or a Chelator) or using high temperatures to accelerate equilibration.
-
Preparation: Prepare a solution of
(precursor) in to prevent hydrolysis. -
Ligand Addition: Add stoichiometric excess of
. -
Equilibration: Seal in ampoules and heat to 50-70°C for 2-4 weeks. (Heat overcomes the kinetic barrier).
-
Analysis: Measure UV-Vis absorbance changes. The d-d transitions for
(approx 215 nm, 250 nm) shift distinctly upon ammination. -
Calculation: Use the mole-ratio method to determine the formation function
.
Protocol: 195Pt NMR Spectroscopy
Advantage: Platinum-195 has a wide chemical shift range (~13,000 ppm), making it sensitive to the exact coordination environment (
-
Shift: Typically found around -2580 ppm (relative to
). -
Coupling:
coupling (~200-300 Hz) confirms the direct Pt-N bond.
Biological & Pharmaceutical Implications
The "Non-Leaving" Group
In drugs like Cisplatin (
-
Blood Plasma (pH 7.4, ~100 mM Cl-): High chloride concentration suppresses aquation. The complex is stable.[2]
-
Cytoplasm (pH 7.0, ~4 mM Cl-): Low chloride drives the equilibrium toward aquation of the Cl ligands, not the NH3 ligands.
-
DNA Binding: The stable
moiety forms the crosslink. If the ammines were labile (thermodynamically unstable), the drug would disintegrate before reaching the nucleus.
Synthesis Pathways (Trans Effect)
The synthesis of specific isomers relies on the kinetic "Trans Effect," which is distinct from thermodynamic stability.
Caption: Synthetic pathway showing stepwise substitution. The tetraammine is the final thermodynamic sink in excess ammonia.
References
-
Stability Constants of Metal-Ion Complexes , IUPAC Chemical Data Series. (Fundamental source for stability constant definitions).
-
Chemguide: Stability Constants of Complex Ions . (General principles of stability constants and chelate effect).
- Basolo, F., & Pearson, R. G.Mechanisms of Inorganic Reactions. (The authoritative text on the kinetic inertness of Pt(II) complexes).
-
Lippert, B. Cisplatin: Chemistry and Biochemistry of a Leading Anticancer Drug. (Details on the stability of ammine ligands in vivo).
-
Smith, R. M., & Martell, A. E. Critical Stability Constants. (Reference for comparative Ni/Cu/Pd data).
-
PubChem: Tetraammineplatinum(II) . (Chemical structure and identifiers).
Sources
Technical Whitepaper: Safe Handling and Application of Tetraammineplatinum(II) Chloride
The following technical guide is structured as an advanced whitepaper for pharmaceutical and materials science professionals. It synthesizes regulatory safety data with practical, field-proven handling protocols.
CAS: 13933-31-8 | Formula:
Executive Summary
Tetraammineplatinum(II) chloride (TPC) is a critical intermediate in the synthesis of platinum-based antineoplastics (e.g., carboplatin analogs) and heterogeneous catalysts.[1] While often categorized generically alongside highly sensitizing chloroplatinates (like
This guide provides a rigorous safety framework that goes beyond standard MSDS requirements. It addresses the "Platinum Salt Paradox" —where chemical speciation dictates immunotoxicity—and provides a self-validating workflow for its use and recovery in high-value research environments.
Part 1: Chemical Identity & Physicochemical Profile[2]
TPC exists as a square planar platinum(II) complex.[2] Unlike the neutral drug Cisplatin, TPC is ionic and highly water-soluble, influencing both its bioavailability and its specific handling requirements.
Physicochemical Data Table
| Property | Specification | Technical Note |
| Molecular Weight | 334.11 g/mol | Basis for stoichiometric calculations in ligand exchange. |
| Appearance | White to cream crystals | Validation Marker: Yellow/Green tint indicates impurities (e.g., Magnus's Green Salt). |
| Solubility | High (Water) | Dissolves readily; hygroscopic nature requires desiccated storage. |
| pH (10% soln) | ~6.0 – 7.0 | Neutrality prevents spontaneous hydrolysis. |
| Decomposition | > 250°C | Releases |
| Coordination Geometry | Square Planar |
Part 2: Toxicological Mechanisms & Hazard Analysis
The Platinum Sensitization Spectrum
Standard Safety Data Sheets (SDS) often apply a blanket "Respiratory Sensitizer" label to all soluble platinum salts. However, as a Senior Scientist, you must distinguish between halogenated and ammine complexes.
-
High Risk (Chloroplatinates): Compounds with labile halide ligands (e.g.,
) rapidly bind to serum proteins (HSA), forming hapten-protein conjugates that trigger IgE-mediated anaphylaxis. -
Moderate/Low Risk (TPC): The ammonia ligands in
are tightly bound. TPC is kinetically stable and far less likely to undergo ligand substitution with biological proteins, significantly reducing its sensitization potential compared to its precursors.
Critical Warning: Despite TPC's lower intrinsic allergenicity, commercial grades often contain trace chloroplatinate impurities (0.1–1%). Therefore, ALL handling must assume the presence of high-risk sensitizers.
GHS Hazard Classification (Refined)
-
Skin Irritation: Category 2 (Causes skin irritation).[3]
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
Sensitization: Respiratory/Skin (Conservative classification due to potential impurities).
Part 3: Comprehensive Safety Framework
Hierarchy of Exposure Control
Figure 1: Risk mitigation hierarchy prioritizing the elimination of dry powder handling to prevent inhalation of sensitizing dusts.
Personal Protective Equipment (PPE) Standards
-
Respiratory: If weighing powder >10 mg outside a hood, a Powered Air Purifying Respirator (PAPR) is recommended over N95s due to the high potency of Pt antigens.
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: Latex or Nitrile (4 mil).
-
Outer Layer: Nitrile (extended cuff, >5 mil).
-
Rationale: Platinum salts can permeate standard gloves over time; the air gap between gloves provides a permeation break.
-
Part 4: Experimental Workflow (Synthesis & Purification)
This protocol outlines the conversion of Potassium Tetrachloroplatinate (
Protocol: Synthesis of High-Purity
Reagents:
- (Starting material, red solid).
- (Ammonia solution, concentrated).
-
Ethanol (Ice cold).
Step-by-Step Methodology:
-
Dissolution (The Red Phase):
-
Dissolve 1.0 eq of
in minimal deionized water. -
Observation: Solution must be a clear, deep red. Turbidity implies hydrolysis (filter if necessary).
-
-
Ligand Exchange (The Exothermic Shift):
-
Slowly add concentrated
to the red solution while stirring. -
Safety Check: This reaction is exothermic. Monitor temperature; keep below 60°C to prevent formation of explosive fulminating platinum.
-
Mechanistic Insight: The
ligands are displaced by . The solution will transition from Red Yellow Colorless .
-
-
Magnus's Salt Checkpoint (Critical Validation):
-
During addition, a green precipitate (Magnus's Green Salt,
) may transiently form. -
Action: Continue heating and stirring until the green solid redissolves and the solution becomes nearly colorless.
-
Stop Condition: If the solution remains yellow, ligand exchange is incomplete. Add more ammonia.
-
-
Crystallization & Isolation:
-
Concentrate the solution by evaporation (do not boil to dryness).
-
Add ice-cold ethanol to precipitate the TPC.
-
Filter and wash with ethanol/ether.
-
Visualizing the Reaction Pathway
Figure 2: Synthetic pathway showing the critical transition through the green intermediate. Disappearance of green color validates reaction completion.
Part 5: Waste Management & Platinum Recovery
Disposing of platinum into standard chemical waste is economically and environmentally unsound. Use this Reductive Recovery Protocol to deactivate waste and reclaim value.
-
Collection: Segregate all Pt-contaminated liquids (mother liquors, washes) into a specific carboy.
-
Reduction:
-
Adjust pH to < 2 using HCl.
-
Add Zinc powder (approx. 1.5 eq relative to estimated Pt).
-
Stir overnight.
-
-
Validation:
-
The supernatant should turn clear/colorless.
-
A black precipitate (Platinum Black/Elemental Pt) will settle.
-
Test: Add a few drops of
to an aliquot of supernatant. An orange color indicates residual dissolved Pt (reaction incomplete).
-
-
Disposal: Decant the zinc-rich supernatant (treat as heavy metal waste). The solid Pt sludge can be dried and sent to a refinery.
References
-
National Institutes of Health (NIH) - PubChem. Tetraammineplatinum(II) chloride Compound Summary. Source:
-
International Platinum Group Metals Association (IPA). Toxicity of Platinum and Platinum Compounds: The importance of chemical speciation. Source:
-
World Health Organization (WHO). Environmental Health Criteria 125: Platinum. Source:
-
Thermo Fisher Scientific. Safety Data Sheet: Tetraammineplatinum(II) chloride monohydrate. Source:
-
Sigma-Aldrich. Product Specification and Safety: Tetraammineplatinum(II) chloride. Source:
Sources
Methodological & Application
Application Note: High-Yield Synthesis and Purification of Tetraammineplatinum(II) Chloride
Executive Summary
Tetraammineplatinum(II) chloride (TAP-Cl) is a critical intermediate in the synthesis of second-generation platinum-based antineoplastic agents (e.g., Carboplatin) and a precursor for heterogeneous catalysts and electroplating baths.
This guide addresses the primary challenge in TAP-Cl synthesis: the formation of the insoluble polymer Magnus's Green Salt (
Scientific Principles & Reaction Logic
The Substitution Mechanism
The synthesis proceeds via nucleophilic substitution of chloride ligands by ammonia. Unlike the synthesis of Cisplatin (which requires controlled stoichiometry to stop at
The reaction occurs in two distinct phases:[1]
-
Initial Substitution & Polymerization: Addition of ammonia to
rapidly forms the tetraammine cation . However, in the presence of unreacted anions, these species stack electrostatically to form a linear polymer with Pt-Pt interactions, precipitating as the dark green Magnus's Green Salt . -
Depolymerization: Boiling in excess ammonia forces the remaining tetrachloroplatinate anions to undergo substitution, breaking the polymer chain and yielding a clear solution of monomeric
.
Key Insight: The disappearance of the green precipitate is a visual indicator of reaction completion.
Reaction Scheme
The overall stoichiometry is:
Workflow Visualization
The following diagram illustrates the critical path and decision points.
Figure 1: Logical workflow for the conversion of tetrachloroplatinate to tetraammineplatinum(II) chloride.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Potassium Tetrachloroplatinate(II) | Platinum source | |
| Ammonia Solution | Ligand source | |
| Ethanol | Absolute (99.5%+) | Antisolvent for crystallization |
| Diethyl Ether | ACS Grade | Drying agent |
| Glassware | Round-bottom flask, Reflux condenser | Reaction vessel |
Step-by-Step Methodology
Step 1: Dissolution and Initial Reaction[2]
-
Dissolve 5.0 g of
in 50 mL of distilled water in a round-bottom flask. The solution should be a clear, deep red. -
Add 15 mL of concentrated ammonia (
) .-
Observation: The solution will immediately turn cloudy, and a dark green precipitate (Magnus's Green Salt) will form. The mixture will warm slightly (exothermic).
-
Step 2: Depolymerization (The Critical Step)
-
Attach a reflux condenser to the flask.
-
Heat the mixture to a gentle boil (approx. 100°C).
-
Reflux for 30–60 minutes.
-
Mechanism:[3] Heat drives the substitution of the anionic
units within the green salt. -
Checkpoint: The reaction is complete only when the green precipitate has completely dissolved and the solution transitions to a pale yellow or colorless state.
-
Troubleshooting: If green solids persist after 60 minutes, add an additional 5 mL of ammonia and continue boiling.
-
Step 3: Isolation and Purification
-
Transfer the colorless solution to a beaker.
-
Evaporate the solution on a steam bath or hot plate (set to <90°C) until the volume is reduced to a viscous paste (approx. 5–10 mL).
-
Warning: Do not boil to total dryness, as this may cause thermal decomposition or occlusion of impurities.
-
-
Cool the paste to room temperature.
-
Add 50–100 mL of ice-cold ethanol to the paste with vigorous stirring.
-
Solubility Logic:
is highly soluble in water but insoluble in ethanol. is slightly soluble in water/ethanol mixtures but significantly more soluble than the Pt complex in this specific matrix, aiding separation, though co-precipitation is a risk. (Note: Standard protocols rely on the drastic solubility drop of the Pt complex in ethanol to crash it out as a white powder).
-
-
Allow the precipitate to settle for 15 minutes.
Step 4: Filtration and Drying
-
Filter the white solid using a sintered glass funnel (porosity 3 or 4).
-
Wash the solid with 2 x 20 mL of cold ethanol to remove residual water and free chloride ions.
-
Wash with 10 mL of diethyl ether to facilitate drying.
-
Dry in a vacuum desiccator or air-dry at 40°C.
Characterization & Quality Control
To ensure the product is suitable for downstream pharmaceutical synthesis, the following parameters must be verified.
Quantitative Data Summary
| Parameter | Expected Value | Method |
| Appearance | White crystalline powder | Visual Inspection |
| Solubility | Clear, colorless in water | Visual (10 mg/mL) |
| Yield | > 85% | Gravimetric |
| Elemental Analysis (Pt) | ~58.3% (Theoretical) | ICP-OES or Gravimetric |
Spectroscopic Validation (195Pt NMR)
NMR is the definitive method for assessing purity and oxidation state.-
Starting Material (
): ppm (relative to ). -
Product (
): ppm. -
Impurity Check:
-
Peak at -2100 to -2300 ppm indicates incomplete substitution (e.g.,
). -
Peak at 0 ppm indicates oxidation to Pt(IV).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Persistent Green Solid | Incomplete depolymerization of Magnus's Salt. | Add more |
| Black Precipitate | Reduction to Metallic Platinum ( | Overheating or presence of reducing contaminants. Filter to remove; avoid temperatures >100°C. |
| Yellow Tint in Product | Presence of | Recrystallize from hot water; ensure excess ammonia was used during reflux. |
References
- Brauer, G. (1963). Handbook of Preparative Inorganic Chemistry, Vol. 2, 2nd Ed. Academic Press. (Standard reference for the synthesis of via the Magnus salt route).
- Lebedev, I. A. (1967). Introduction to the Chemistry of Platinum. (Foundational text on the thermodynamics of Pt-ammine complexes).
-
Appleton, T. G., & Hall, J. R. (1978). "Platinum-195 NMR spectroscopy of platinum(II) complexes". Inorganic Chemistry, 17(3), 738-747. Link (Source for NMR chemical shift validation).
- Alderden, R. A., Hall, M. D., & Hambley, T. W. (2006). "The discovery and development of cisplatin". Journal of Chemical Education, 83(5), 728. (Contextualizes the trans-effect and ammine substitution).
-
BenchChem. (2025).[4] "Preparation of Tetraammineplatinum(II) Hydroxide". Application Notes. Link (Modern industrial adaptation of the chloride synthesis).
Sources
Application Note: Protocol for Preparing Magnus's Green Salt from Tetraammineplatinum(II)
Abstract & Introduction
Magnus's Green Salt (MGS) ,
The material derives its deep green color and electrical conductivity from linear chains of platinum atoms with a Pt-Pt interatomic distance of approximately 3.25 Å.[1][2][3] This structure facilitates metal-metal charge transfer (MMCT) along the spine of the polymer.
This Application Note provides a rigorous protocol for synthesizing MGS starting from Tetraammineplatinum(II) . While the standard literature often describes mixing two distinct commercially available salts, this guide addresses the specific requirement of originating from the tetraammine cation, including a "Single-Source Precursor" methodology for scenarios where
Chemical Principles & Mechanism
The Metathesis Reaction
The formation of MGS is a precipitation reaction driven by the insolubility of the stacked polymer compared to its constituent ions.
Structural Logic & Color
The "Green" in Magnus's Green Salt is structural, not molecular.
-
Molecular Species: The isolated cation
is colorless; the anion is pink/red. -
Polymerization: When stacked, the
orbitals of adjacent Platinum centers overlap. This overlap creates a valence band that lowers the energy gap for electronic transitions, shifting absorption into the visible region (deep green). -
The "Pink" Polymorph: If mixing occurs too rapidly or in incompatible solvents, a metastable pink polymorph may form (Magnus's Pink Salt), where the square planar units are staggered rather than eclipsed, preventing Pt-Pt orbital overlap.
Quantitative Data Summary
| Parameter | Value | Note |
| Formula | Coordination Polymer | |
| Molar Mass | 600.09 g/mol | |
| Pt-Pt Distance | 3.25 Å | Critical for conductivity |
| Appearance | Deep Green / Black Needles | Microcrystalline powder |
| Solubility | Insoluble | Water, Ethanol, Acetone |
| Crystal System | Tetragonal | Space group P4/mnc |
Reagents & Equipment
Reagents
-
Tetraammineplatinum(II) Chloride Monohydrate (
): >98% purity.[4] -
Potassium Tetrachloroplatinate(II) (
): >99% purity (Required for Method A). -
Hydrochloric Acid (HCl) : 6M (Required for Method B).
-
Deionized Water : 18.2 MΩ·cm resistivity.
Equipment
-
Magnetic Stirrer & Teflon-coated stir bars.
-
Sintered Glass Crucible (Porosity 3 or 4).
-
Vacuum Filtration Setup.[5]
-
Drying Oven (set to 60°C).
Experimental Protocols
Method A: The Standard Metathesis (Dual Precursor)
Use this method if you have access to both Platinum salts. It yields the highest crystallinity.
-
Preparation of Cation Solution:
-
Dissolve 352 mg (1.0 mmol) of
in 10 mL of deionized water. -
Ensure complete dissolution (solution should be clear/colorless).
-
-
Preparation of Anion Solution:
-
Dissolve 415 mg (1.0 mmol) of
in 10 mL of deionized water. -
Solution will be bright red/pink.
-
-
Controlled Mixing (Critical Step):
-
Note: Rapid dumping results in amorphous powder.
-
Place the Cation solution on a magnetic stirrer (slow stir, ~100 RPM).
-
Add the Anion solution dropwise over 5 minutes.
-
Observation: A deep green precipitate forms immediately upon contact.
-
-
Digestion:
-
Allow the suspension to stir gently for 30 minutes.
-
Let it stand undisturbed for 1 hour. This "Ostwald ripening" promotes the conversion of any metastable pink polymorph into the thermodynamic green form.
-
-
Isolation:
-
Filter via vacuum filtration.[5]
-
Wash 3x with water (to remove KCl).
-
Wash 2x with Ethanol (to facilitate drying).
-
Dry at 60°C for 2 hours.
-
Method B: Single-Source Synthesis (From Tetraammineplatinum Only)
Use this method if you are restricted to starting only from Tetraammineplatinum(II), as implied by the topic prompt. This involves converting half of your starting material into the anionic partner.
Concept: We strip the ammonia ligands from half the starting material using acid hydrolysis to generate
-
Stoichiometric Division:
-
Start with 2.0 mmol of
. Split into two equal batches (Batch A: 1.0 mmol, Batch B: 1.0 mmol).
-
-
Conversion of Batch A (Ligand Stripping):
-
Dissolve Batch A in minimal water.
-
Add 5 mL of 6M HCl.
-
Heat to reflux (~100°C) for 30-60 minutes.
-
Reaction:
. -
Endpoint: The solution turns from colorless to the characteristic red of the tetrachloroplatinate ion.
-
Caution: Ensure all ammonia is driven off or neutralized as ammonium chloride.
-
-
Neutralization & Mixing:
-
Cool the converted Batch A to room temperature.
-
Dissolve Batch B (unmodified
) in 10 mL water. -
Add Batch B slowly to the acidic Batch A.
-
Note: The presence of
and excess from the conversion step increases ionic strength, which may aid in forming larger crystals.
-
-
Isolation:
-
Filter and wash copiously with water to remove the ammonium chloride byproducts.
-
Visualization of Workflows
Synthesis Workflow (Method A)
Caption: Step-by-step metathesis workflow for generating high-purity Magnus's Green Salt.
Structural Logic of MGS
Caption: The causal chain from ionic precursors to the electronic properties of the final polymer.
Characterization & Validation
To ensure the trustworthiness of the synthesized material, perform the following validation steps:
-
Visual Inspection:
-
Pass: Dark green, needle-like microcrystals.
-
Fail: Pink powder (polymorph), Black sludge (Pt metal decomposition), or White precipitate (unreacted starting material).
-
-
UV-Vis Spectroscopy (Solid State):
-
MGS exhibits a broad absorption band in the visible region, distinct from its precursors.[6] Look for a peak maximum around 290-300 nm with a tail extending into the visible, responsible for the green color.
-
-
X-Ray Diffraction (Powder XRD):
-
Confirm the tetragonal unit cell. Major reflections correspond to the Pt-Pt chain spacing.
-
Safety & Waste Management
-
Platinum Recovery: Platinum is expensive. Do not discard filtrates. Collect all washes in a "Platinum Recovery" carboy. Recover Pt by reducing with Zinc powder in acidic solution to yield metallic Platinum.
-
Toxicity: Platinum salts are sensitizers. Wear nitrile gloves and a mask to avoid inhaling microcrystalline dust.
References
-
Atoji, M., Richardson, J. W., & Rundle, R. E. (1957).[2] On the Crystal Structures of the Magnus Salts, Pt(NH3)4PtCl4.[2][7][8] Journal of the American Chemical Society, 79(12), 3017–3020. [Link]
-
Caseri, W. (2004).[2] Derivatives of Magnus' Green Salt: From Intractable Materials to Solution-Processed Transistors. Platinum Metals Review, 48(3), 91–100.[2] [Link]
-
Keller, H. J. (1976). Inorganic Syntheses, Volume 19. (General reference for Platinum chain complexes). [Link]
-
Bremi, J., Caseri, W., & Smith, P. (2001). A new compound related to Magnus' green salt. Journal of Materials Chemistry, 11, 2593-2596. [Link]
Sources
- 1. Magnus's Green Salt [maxbrainchemistry.com]
- 2. Magnus'_green_salt [chemeurope.com]
- 3. Magnus's green salt - Wikipedia [en.wikipedia.org]
- 4. strem.com [strem.com]
- 5. Synthesis [ch.ic.ac.uk]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. academic.oup.com [academic.oup.com]
- 8. Infrared and Raman spectra of single crystals of Magnus' green salt, tetra-ammineplatinum(II) tetrachloroplatinate(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: Tetraammineplatinum(II) Chloride as a Strategic Precursor in Catalysis and Drug Synthesis
Executive Summary
Tetraammineplatinum(II) chloride monohydrate (
This application note details the critical protocols for utilizing TAPC in two high-value workflows:
-
Heterogeneous Catalysis: Synthesis of highly dispersed Pt nanoparticles on silica via Strong Electrostatic Adsorption (SEA).
-
Pharmaceutical Development: Synthesis of Carboplatin via the silver-abstraction pathway.
Chemical Properties & Precursor Selection[1][2]
Before initiating protocols, researchers must understand the physiochemical distinctness of TAPC compared to other Pt sources.
Table 1: Platinum Precursor Comparison
| Feature | Tetraammineplatinum(II) Chloride (TAPC) | Chloroplatinic Acid (CPA) | Platinum(II) Nitrate |
| Formula | |||
| Pt Oxidation State | +2 | +4 | +2 |
| Ionic Charge (aq) | Cationic ( | Anionic ( | Cationic ( |
| Counter-ion | Chloride ( | Proton ( | Nitrate ( |
| Primary Utility | Ion exchange on acidic/neutral supports (Silica, Zeolites). | Impregnation on basic supports (Alumina). | Chloride-free synthesis. |
| Solubility | High (Water) | Very High (Water/Ethanol) | High (Water) |
Key Selection Logic:
-
For Silica Supports: Silica (
) has an isoelectric point (IEP) of approx. pH 2. At pH > 2, the surface is negatively charged ( ). Therefore, the cationic TAPC adsorbs strongly via electrostatic attraction. The anionic CPA would be repelled, leading to poor dispersion and large particle sintering. -
For Drug Synthesis: TAPC is the preferred starting material for Carboplatin because the ammine ligands are already installed. The chloride ligands are labile enough to be removed via silver precipitation, unlike the tightly bound core of CPA.
Application I: Heterogeneous Catalysis (Pt/SiO2)
Method: Strong Electrostatic Adsorption (SEA)
Objective: To synthesize a 1-5 wt% Pt/SiO2 catalyst with <2nm particle size and high metal dispersion.
Mechanistic Insight
The SEA mechanism relies on Coulombic forces. By adjusting the pH of the silica slurry to roughly 9.0, the surface deprotonates (
-
Critical Control Point: If pH is too low (<4), adsorption is negligible. If pH is too high (>11), silica dissolution occurs.
Experimental Protocol
Materials:
-
High surface area Silica (e.g., Aerosil or SBA-15).
-
TAPC (Solid).
-
Ammonium Hydroxide (
, 28%). -
Deionized Water (
).
Workflow:
-
Support Activation: Suspend 5.0 g of Silica in 100 mL DI water. Stir for 30 mins.
-
pH Adjustment: Add dilute
dropwise to adjust slurry pH to 9.0 ± 0.2 . -
Precursor Addition: Dissolve calculated amount of TAPC (for desired loading) in 20 mL water. Add dropwise to the silica slurry.
-
Equilibration: Stir for 12–24 hours. The pH may drift; monitor and maintain pH 9.0 using small aliquots of
. -
Filtration: Filter the solid. Do not wash excessively with low-pH water, as this can reverse the ion exchange. Wash once with pH 9.0 ammoniated water.
-
Drying (Crucial): Dry at 25°C under vacuum for 12 hours. Warning: Rapid heating to >100°C while wet can cause mobility of the complex and sintering.
-
Calcination/Reduction:
-
Heat to 350°C in
(ramp 2°C/min) to burn off ammine ligands (forming ). -
Switch to
at 300°C for 2 hours to reduce to metallic .
-
Process Visualization
Figure 1: Workflow for Strong Electrostatic Adsorption (SEA) of TAPC onto Silica.
Application II: Pharmaceutical Synthesis (Carboplatin)
Method: Silver Abstraction (The "Dhara" Derivative)
Objective: Synthesis of Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)) from TAPC.
Mechanistic Insight
Direct reaction of TAPC with cyclobutane-1,1-dicarboxylic acid (CBDCA) is slow and low-yielding because the chloride ligands on the Pt are stable. The standard route involves activating the Pt complex by removing chlorides using Silver Nitrate (
Experimental Protocol
Materials:
-
TAPC (
).[1][2] -
Silver Nitrate (
).[3] -
1,1-Cyclobutanedicarboxylic acid (CBDCA).[3]
-
Deionized Water (Endotoxin-free).
Workflow:
-
Stoichiometric Calculation: Accurate weighing is vital. You need exactly 2 equivalents of
for every 1 equivalent of . -
Activation: Dissolve TAPC in water (protected from light). Add the stoichiometric
solution.-
Reaction:
-
-
Filtration: Stir for 3-4 hours in the dark. Filter off the white Silver Chloride (
) precipitate using a 0.2 membrane. The filtrate contains the reactive platinum nitrate species. -
Ligand Exchange: Add stoichiometric CBDCA to the filtrate.
-
Heating: Heat the solution to 70°C for 4 hours. The carboxylate groups of CBDCA displace the nitrate/water ligands.
-
Crystallization: Cool slowly to 4°C. Carboplatin crystals will precipitate.
-
Purification: Recrystallize from water/ethanol to remove trace silver or unreacted CBDCA.
Synthesis Pathway Visualization
Figure 2: Synthesis pathway of Carboplatin utilizing Silver Nitrate activation.
Safety & Handling Protocols
Hazard Class: TAPC is a Skin and Respiratory Sensitizer (Category 1).
-
Platinosis: Long-term exposure to chlorinated platinum salts can cause "platinosis," a severe allergic reaction involving asthma and dermatitis.
-
Protocol: All weighing must be done in a Class II Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.
-
-
PPE: Double nitrile gloves, lab coat with closed cuffs, and P95/P100 respirator if handling powder outside a hood (not recommended).
-
Spill Management: Do not sweep dry powder. Dampen with water-soaked paper towels to prevent aerosolization, then wipe up.
-
Incompatibility: Avoid contact with strong bases at high temperatures unless calcination is intended, as ammonia gas will be evolved.
References
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Tetraammineplatinum(II) chloride solution. Retrieved from
-
Goguet, A., et al. (2002). "Preparation of a Pt/SiO2 Catalyst: Interaction between Platinum Tetrammine Hydroxide and the Silica Surface."[5][6] Journal of Catalysis. Retrieved from
-
Colonial Metals. (2015).[7] Safety Data Sheet: Tetraammineplatinum(II) Chloride Hydrate. Retrieved from
-
PubChem. (2025).[8] Tetraammineplatinum(II) chloride - Compound Summary. National Library of Medicine. Retrieved from
-
Google Patents. (2015). Process for the preparation of carboplatin (EP2913336A1). Retrieved from
- J. Regalbuto. (2007). Catalyst Preparation: Science and Engineering. CRC Press.
Sources
- 1. guidechem.com [guidechem.com]
- 2. americanelements.com [americanelements.com]
- 3. jbuon.com [jbuon.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Sci-Hub. Preparation of a Pt/SiO2 Catalyst / Journal of Catalysis, 2002 [sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. colonialmetals.com [colonialmetals.com]
- 8. Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)- | Cl2H12N4Pt | CID 61702 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Dispersion Pt/C Catalyst Preparation via Strong Electrostatic Adsorption (SEA) of Tetraamineplatinum
Executive Summary
This application note details the protocol for synthesizing highly dispersed heterogeneous Platinum on Carbon (Pt/C) catalysts using Tetraamineplatinum(II) nitrate (
By leveraging the electrostatic attraction between the cationic platinum precursor (
Scientific Foundation: The SEA Mechanism
The Principle of Electrostatic Anchoring
The core of this protocol is the control of surface charge. Carbon supports are amphoteric; their surface charge depends on the pH of the solution relative to the support's Point of Zero Charge (PZC) .
-
pH < PZC: Surface is protonated (Positive). Adsorbs Anions (e.g.,
).[1][2] -
pH > PZC: Surface is deprotonated (Negative). Adsorbs Cations (e.g.,
).[3]
For Tetraamineplatinum (
-
Oxidizing the Carbon: Creating acidic surface groups (carboxylic, phenolic) which lower the PZC.
-
Adjusting pH: Raising the synthesis pH above the PZC to deprotonate these groups (
), creating strong anchoring sites for the cation.
Mechanism Diagram
The following diagram illustrates the electrostatic interaction driving the synthesis.
Caption: Logical flow of Strong Electrostatic Adsorption (SEA) mechanism for cationic Pt precursors.
Experimental Protocol
Materials & Equipment
-
Precursor: Tetraamineplatinum(II) nitrate
(Preferred over chloride to prevent halide poisoning). -
Support: Vulcan XC-72, Activated Carbon, or High Surface Area Graphite.
-
Reagents: HNO
(70%), NaOH (0.1 M, 1 M), HCl (0.1 M). -
Equipment: pH Meter (calibrated), Rotary Evaporator or Filtration setup, Tube Furnace (programmable).
Step-by-Step Methodology
Phase 1: Support Functionalization (Oxidation)
Objective: To introduce oxygen-containing groups (-COOH, -OH) and lower the PZC.
-
Suspend 5.0 g of Carbon support in 100 mL of 70% HNO
. -
Reflux at 80°C for 4–6 hours. Note: Higher temps/times increase acidity but may degrade carbon structure.
-
Filter and wash with deionized water until filtrate is neutral (pH ~7).
-
Dry at 110°C overnight.
-
Validation: Measure PZC. Oxidized carbons typically have a PZC between 2.5 and 4.0.
Phase 2: SEA Synthesis (The Critical Step)
Objective: To adsorb Pt cations onto the support surface.
-
Slurry Preparation: Disperse 1.0 g of Oxidized Carbon in 50 mL deionized water. Sonicate for 20 mins to ensure breakup of agglomerates.
-
pH Adjustment: Measure the slurry pH. Adjust pH to 10.0–11.0 using dilute NaOH.
-
Reasoning: At pH 10, surface groups are fully deprotonated (negative), and
remains stable (hydrolysis to hydroxide occurs only at extremely high pH).
-
-
Precursor Addition:
-
Calculate required Pt mass (e.g., for 5 wt% loading: 50 mg Pt required).
-
Dissolve
in minimal water. -
Add precursor solution dropwise to the stirring carbon slurry.
-
-
Equilibration: Stir for 1 hour. Monitor pH; if it drops below 9.5, readjust with NaOH.
-
Note: The "uptake" is fast, but 1 hour ensures equilibrium.
-
-
Filtration: Filter the solid.
-
Checkpoint: Analyze the filtrate using ICP-OES. If the protocol worked, Pt concentration in the filtrate should be near zero (< 1 ppm), indicating ~100% uptake.
-
Phase 3: Drying and Reduction
Objective: To remove ligands and reduce Pt(II) to metallic Pt(0).
-
Drying: Dry the filter cake at 80°C for 12 hours (static air).
-
Calcination (Optional): Heat to 300°C in Air (1°C/min ramp) for 1 hour.
-
Purpose: Oxidatively decompose the amine ligands. This prevents "sintering" during reduction by removing the organic shell first.
-
-
Reduction: Switch gas flow to 10% H
/N (or pure H ).-
Ramp to 250°C – 350°C at 2°C/min.
-
Hold for 2 hours.
-
Cool to room temperature under N
(passivation).
-
Workflow Diagram
Caption: Step-by-step operational workflow for Pt/C synthesis via SEA.
Critical Parameters and Data
Effect of pH on Pt Uptake
The relationship between pH and uptake is non-linear. The "Volcano Plot" concept applies, though for cations on oxidized carbon, uptake typically plateaus at high pH.
| pH of Slurry | Surface Charge | Pt Uptake Efficiency (%) | Interpretation |
| 2.0 | Positive (+) | < 5% | Electrostatic Repulsion (Cation-Cation) |
| 4.0 (PZC) | Neutral (0) | ~ 20% | Weak interaction |
| 8.0 | Negative (-) | ~ 85% | Strong Adsorption |
| 11.0 | Strongly Negative (--) | > 98% | Optimal SEA Regime |
| > 13.0 | Strongly Negative (--) | < 90% | Ionic shielding / Hydrolysis of precursor |
Reduction Temperature vs. Particle Size
Controlling the reduction temperature is vital to prevent sintering (agglomeration) of the Pt nanoparticles.
| Reduction Temp (°C) | Atmosphere | Avg.[4] Particle Size (nm) | Dispersion (%) |
| 200 | 10% H2 | 1.2 ± 0.2 | 85% |
| 300 | 10% H2 | 1.5 ± 0.3 | 78% (Optimal Balance) |
| 450 | 10% H2 | 2.8 ± 0.5 | 45% |
| 600 | 10% H2 | > 5.0 | < 20% (Severe Sintering) |
Quality Control & Troubleshooting
Validation Methods
-
Filtrate Analysis (ICP-OES): The quickest check. If Pt is found in the filtrate, adsorption failed (likely pH error).
-
XRD (X-Ray Diffraction): Broad peaks indicate small crystallites. Use Scherrer equation to estimate size. Sharp peaks = Sintering.
-
CO Chemisorption: The gold standard for measuring active surface area (Dispersion).
-
TEM (Transmission Electron Microscopy): Visual confirmation of particle distribution.[5]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Pt Loading | pH too low during synthesis. | Ensure pH is > 2 units above PZC (target pH 10-11). |
| Low Pt Loading | Ionic strength too high. | Do not add buffers; adjust pH with dilute NaOH/HNO3 only. |
| Large Particles (>5nm) | Reduction temp too high. | Reduce temp to < 300°C. |
| Large Particles (>5nm) | Poor Pre-treatment. | Re-oxidize carbon to ensure sufficient anchoring sites. |
| Chloride Contamination | Used Chloride precursor. | Switch to Nitrate salt or wash extensively with hot water. |
References
-
J.R. Regalbuto et al. , "Electrostatic Adsorption of Platinum onto Carbon Nanotubes and Nanofibers," Catalysts, 2018.
-
Lambert, S. et al. , "Synthesis of highly dispersed Pt/C catalysts using 2," Journal of Catalysis, 2005. (Snippet verified via Search 1.1)
-
Ma, Y. et al. , "Strong electrostatic adsorption approach to the synthesis of sub-three nanometer intermetallic platinum–cobalt catalysts," Journal of Power Sources, 2020.[6]
-
Park, J. et al. , "Synthesis of Platinum Nanocrystals Dispersed on Nitrogen-Doped Carbon," Nanomaterials, 2023.
-
ResearchGate , "Preparation of highly dispersed Pt/C catalyst by impregnating modified carbon supports," Carbon, 2009.
Sources
- 1. OneMine | A Study of Platinum Adsorption on Amine-treated Activated Carbons [onemine.org]
- 2. Synthesis of Platinum Nanocrystals Dispersed on Nitrogen-Doped Hierarchically Porous Carbon with Enhanced Oxygen Reduction Reaction Activity and Durability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. experts.illinois.edu [experts.illinois.edu]
Application Note: Precision Electroless Deposition of Tetraammineplatinum(II) Chloride on Nafion Membranes
Abstract & Strategic Overview
This guide details the fabrication of high-fidelity platinum electrodes on perfluorinated sulfonic acid (PFSA) membranes (specifically Nafion™) using tetraammineplatinum(II) chloride (
Why this Precursor?
Tetraammineplatinum(II) chloride is the industry standard because the
Scientific Mechanism
The deposition process relies on a cation-exchange mechanism followed by an autocatalytic reduction.
-
Ion Exchange (Adsorption): The Nafion membrane, acting as a cation exchange resin, releases protons (
) and binds the platinum complex cations. -
Primary Reduction: Sodium borohydride (
) serves as the reducing agent.[1][2] It diffuses into the membrane, reducing the immobilized platinum complex to metallic platinum ( ). (Note: Borohydride hydrolysis simultaneously releases gas, which aids in pore formation but must be controlled to prevent delamination.)
Mechanistic Pathway Diagram
Caption: Logical flow of the Impregnation-Reduction (I-R) mechanism, transitioning from ionic binding to metallic nucleation.
Materials & Equipment
| Category | Item | Specification/Notes |
| Substrate | Nafion™ Membrane | N-117 (183 µm) for actuators; N-212 (50 µm) for sensors. |
| Precursor | Tetraammineplatinum(II) Chloride | |
| Reducing Agent | Sodium Borohydride | |
| Additives | Ammonium Hydroxide ( | 28-30% solution (for pH adjustment). |
| Solvents | Deionized Water (DI) | |
| Equipment | Ultrasonic Bath | For cleaning and dispersion. |
| Equipment | Temperature Bath | Capable of maintaining |
Experimental Protocol
Phase 1: Surface Preparation & Pre-treatment
Objective: Remove impurities and expand the polymer matrix to maximize ion uptake.
-
Physical Roughening (Optional for Actuators): Sand the dry Nafion membrane surface with 1200-grit sandpaper in a circular motion. This increases surface area for adhesion. Skip this step for optical sensors.
-
Cleaning Cycle:
-
Boil in DI water for 30 minutes to swell the membrane.
-
Boil in dilute HCl (1 M) for 30 minutes to remove metallic impurities and protonate the sulfonic groups (
-form). -
Rinse thoroughly with DI water.
-
Phase 2: Ion Exchange (Impregnation)
Objective: Saturate the membrane with Platinum cations.
-
Solution Prep: Prepare a 2 mg Pt/mL solution of
in DI water.-
Note: Adding 1 mL of
(5%) per 100 mL solution can prevent hydrolysis of the salt, though neutral pH is often sufficient for this specific complex.
-
-
Soaking: Immerse the Nafion membrane in the solution.[1][2]
-
Ratio: Use at least 50 mL of solution per
of membrane to prevent depletion. -
Conditions: Stir gently at Room Temperature (
) for 12–24 hours . -
Checkpoint: The membrane should turn from transparent to a pale yellow/orange hue.
-
-
Rinsing: Briefly rinse with DI water (10-15 seconds) to remove excess salt from the surface. Do not over-rinse, or you will leach ions from the sub-surface.
Phase 3: Primary Reduction
Objective: Convert ions to metal. This is the critical rate-determining step.
-
Reducing Bath: Prepare a 5 wt%
solution in DI water.-
Safety: Prepare in a fume hood; hydrogen gas will evolve.
-
-
Temperature Control: Heat the bath to 40°C . Higher temperatures (
) increase reaction speed but may cause rapid gas evolution that delaminates the electrode. -
Reduction: Place the impregnated membrane into the stirring reducing bath.
-
Observation: The membrane will turn black almost instantly at the surface, followed by a silver-gray metallic sheen over 10-20 minutes.
-
Duration: 30 minutes total.
-
-
Cleaning: Remove and rinse in warm DI water. Boil in dilute HCl (0.1 M) for 15 minutes to neutralize residual borohydride and remove sodium ions.
Phase 4: Secondary Plating (Growth)
Objective: Decrease surface resistance (
For high-performance actuators, a single pass is insufficient. Repeat Phase 2 and Phase 3 (Impregnation and Reduction) on the same membrane.
-
Target: 2–3 cycles are typical to achieve a surface resistance
. -
Data Insight: The first cycle creates nucleation sites; subsequent cycles grow these sites into a continuous conductive mesh.
Process Workflow Diagram
Caption: Iterative workflow for depositing Pt on Nafion. Multiple cycles are often required for optimal conductivity.
Data & Characterization
To validate the protocol, the following metrics should be tracked.
| Metric | Method | Target Value (Typical) | Significance |
| Surface Resistance | 4-Point Probe | Critical for actuator speed and sensor sensitivity. | |
| Pt Loading | Gravimetric (Weight Gain) | Determines the "stiffness" and capacitance of the layer. | |
| Penetration Depth | SEM (Cross-Section) | Deep penetration prevents peeling; too deep reduces bending. | |
| Particle Size | XRD / TEM | Smaller particles = higher surface area (better catalysis). |
Troubleshooting & Optimization
-
Issue: Delamination/Peeling.
-
Cause: Reduction reaction was too violent (temp too high) or surface was not roughened.
-
Fix: Lower reduction temp to 30°C; increase roughening.
-
-
Issue: High Resistance after 3 cycles.
-
Cause: "Surface blocking." The first layer of Pt is blocking further ions from entering.
-
Fix: Use a lower concentration of
(1%) in the first cycle to create a porous seed layer, then increase to 5% for subsequent cycles.
-
-
Issue: Non-uniform coating.
-
Cause: Membrane touched container walls or insufficient stirring.
-
Fix: Suspend membrane using a clip; ensure magnetic stirring is constant but not turbulent.
-
References
-
Takenaka, H., & Torikai, E. (1980).[1][2] Process for preparing a membrane-electrode assembly. U.S. Patent No. 4,209,369. Link
-
Millet, P., et al. (1989). Preparation of solid polymer electrolyte composites: investigation of the ion-exchange process. Journal of Applied Electrochemistry. Link
-
Abdeali, G., et al. (2024).[4] Response Surface Modelling Nafion-117 Sorption of Tetraammineplatinum(II) Chloride in the Electroless Plating of IPMCs. Polymers. Link
-
Kim, S. J., et al. (2006). Optimization of fabrication process of ionic polymer metal composites. Journal of Intelligent Material Systems and Structures. Link
-
Shahinpoor, M., & Kim, K. J. (2001). Ionic polymer–metal composites: I. Fundamentals. Smart Materials and Structures. Link
Sources
- 1. Response Surface Modelling Nafion-117 Sorption of Tetraammineplatinum(II) Chloride in the Electroless Plating of IPMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Modification Technology Analysis of Ionic Polymer-Metal Composites (IPMCs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Platinum Nanoparticles Using Tetraammineplatinum(II) Chloride
The following Application Note and Protocol is designed for high-level research and development. It prioritizes the Strong Electrostatic Adsorption (SEA) method, which is the primary scientific justification for using the cationic tetraammineplatinum(II) chloride precursor over the more common anionic chloroplatinic acid.
Executive Summary & Rationale
This guide details the synthesis of Platinum Nanoparticles (PtNPs) utilizing Tetraammineplatinum(II) Chloride (
Why use this precursor?
-
Targeted Deposition: The cationic charge allows for Strong Electrostatic Adsorption (SEA) onto negatively charged supports (e.g., silica, alumina, zeolites) at basic pH. This "charge-matching" mechanism prevents particle agglomeration during sintering, yielding ultra-small (1–2 nm), highly dispersed catalysts.
-
Ligand Control: The amine ligands provide a distinct reduction kinetic profile compared to chloride-rich precursors, influencing nucleation rates in colloidal synthesis.
This document provides two distinct protocols:
-
Protocol A (Heterogeneous): Synthesis of Supported PtNPs on Silica via SEA (Industry Standard).
-
Protocol B (Colloidal): Solution-phase synthesis using Chemical Reduction.
Pre-Synthesis Considerations
Chemical Stability & Safety
-
Precursor Stability:
is stable in air but hygroscopic. Store in a desiccator. -
Solubility: Highly soluble in water.[1] The solution is neutral to slightly acidic; however, in basic media (pH > 10), the amine ligands can be exchanged or hydrolyzed over long periods.
-
Safety: Platinum salts are potent sensitizers. Use nitrile gloves and work in a fume hood to avoid inhalation of dust or aerosols.
Critical Mechanism: Strong Electrostatic Adsorption (SEA)
The success of Protocol A relies on the Point of Zero Charge (PZC) of the support.
-
Silica (PZC ~ 4.0): At pH > 4.0, the silica surface is deprotonated (
). -
Interaction: The anionic surface attracts the cationic
, forming a monolayer. -
Result: This electrostatic anchor prevents migration and coalescence during the drying phase.
Protocol A: Supported PtNPs on Silica (SEA Method)
Application: Heterogeneous catalysis (hydrogenation, oxidation), drug delivery carriers.
Target Load: 1 wt% Pt on Silica (
Reagents
| Reagent | Specification | Role |
| Tetraammineplatinum(II) Chloride | 99.9% trace metals basis | Metal Precursor |
| Silica Support (e.g., Aerosil) | Surface Area > 200 | Support Matrix |
| Ammonium Hydroxide ( | 28-30% solution | pH Adjuster |
| Deionized Water | 18.2 M | Solvent |
Step-by-Step Workflow
Phase 1: Surface Activation
-
Slurry Preparation: Suspend 5.0 g of Silica in 50 mL of DI water.
-
pH Adjustment: Under vigorous stirring, add
dropwise to adjust the slurry pH to 10.0 .
Phase 2: Adsorption (The "SEA" Step)
-
Precursor Solution: Dissolve 0.09 g of
(approx. 50 mg Pt metal) in 10 mL DI water. -
Addition: Add the precursor solution to the stirring silica slurry.
-
Equilibration: Stir for 1 hour at room temperature.
-
Self-Validating Check: Stop stirring and let the silica settle. The supernatant should be colorless (indicating 100% uptake of the yellow Pt complex onto the silica). If the supernatant is yellow, the pH has drifted; adjust back to 10.0.
-
Phase 3: Isolation & Drying
-
Filtration: Vacuum filter the solid.[2] Wash lightly with pH 10 water (do not use acidic water, or Pt will desorb).
-
Drying: Dry the filter cake at 110°C overnight in an oven.
-
Note: The amine ligands remain intact at this stage.
-
Phase 4: Calcination & Reduction
-
Calcination (Oxidation): Heat in a tube furnace under air flow (100 mL/min).
-
Ramp: 1°C/min to 350°C . Hold for 2 hours.
-
Result: Ligands are burned off; Pt oxidizes to
.
-
-
Reduction (Activation): Switch gas flow to 10%
(or pure ).-
Heat at 300°C for 2 hours.
-
Result:
reduces to metallic nanoparticles (1–2 nm).[10]
-
Protocol B: Colloidal Synthesis (Chemical Reduction)
Application: Biomedical research, conductive inks, homogeneous catalysis studies.
Reagents
| Reagent | Concentration | Role |
| 5 mM (aq) | Precursor | |
| Sodium Borohydride ( | 50 mM (fresh, ice-cold) | Reducing Agent |
| Polyvinylpyrrolidone (PVP) | MW 40,000 (1 wt% solution) | Steric Stabilizer |
Step-by-Step Workflow
-
Complexation: In a 20 mL vial, mix 5 mL of Pt precursor solution with 5 mL of PVP solution.
-
Ratio: Maintain a PVP:Pt molar ratio of at least 10:1 to ensure stability.
-
-
Cooling: Place the vial in an ice bath for 10 minutes.
-
Reasoning: Slower reaction kinetics at 0°C favor nucleation over growth, yielding smaller particles.
-
-
Reduction: While stirring vigorously (1000 rpm), add 1 mL of ice-cold
solution quickly (in one shot). -
Observation:
-
t = 0s: Solution is pale yellow.
-
t = 5s: Solution turns light brown (Nucleation).
-
t = 60s: Solution deepens to dark brown/black (Growth complete).
-
-
Aging: Continue stirring for 30 minutes to decompose excess borohydride.
Visualization of Workflows
Synthesis Logic Pathways
The following diagram illustrates the decision matrix and chemical pathways for both protocols.
Caption: Decision matrix for processing Tetraammineplatinum(II) Chloride into nanoparticles via SEA or Colloidal routes.
Characterization & Validation
Quantitative Data Summary
| Parameter | Protocol A (Supported) | Protocol B (Colloidal) |
| Particle Size | 1.0 – 2.5 nm | 3.0 – 5.0 nm |
| Dispersion | High (>60%) | Medium (Dependent on PVP) |
| Oxidation State | Metallic | Metallic |
| Stability | Thermally stable up to 600°C | Stable for months at 4°C |
Troubleshooting Guide (Self-Validating Systems)
-
Protocol A: Supernatant is Yellow after 1 hour.
-
Diagnosis: Adsorption failed.
-
Cause: pH is too low (< 8.0). The silica surface is not sufficiently negative.
-
Fix: Add
to raise pH to 10.0 and stir for another 30 mins.
-
-
Protocol B: Black Precipitate forms immediately.
-
Diagnosis: Agglomeration.[1]
-
Cause: Insufficient stabilizer (PVP) or addition of reducer was too slow.
-
Fix: Increase PVP:Pt ratio to 20:1; add NaBH4 in one rapid bolus.
-
References
-
J. R. Regalbuto , "Strong Electrostatic Adsorption of Metals onto Catalyst Supports," Catalysis Preparation Science and Engineering, CRC Press, 2007.
-
Lambert, S., et al. , "Synthesis of Pt/SiO2 catalysts by strong electrostatic adsorption," Journal of Catalysis, vol. 261, no. 1, 2009.
-
Goguet, A., et al. , "Preparation of a Pt/SiO2 Catalyst: Interaction between Platinum Tetrammine Hydroxide and the Silica Surface," Journal of Catalysis, vol. 209, no. 1, 2002.[11]
-
Wiley, B., et al. , "Shape-Controlled Synthesis of Metal Nanostructures: The Case of Silver," Chemistry – A European Journal (Reference for Polyol/PVP stabilization mechanisms applicable to Pt), 2005.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Bioreduction of platinum salts into nanoparticles: a mechanistic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A fundamental study of Pt tetraammine impregnation of silica: 1. The electrostatic nature of platinum adsorption (2004) | Marc Schreier | 150 Citations [scispace.com]
- 10. Sci-Hub. Preparation of a Pt/SiO2 Catalyst / Journal of Catalysis, 2002 [sci-hub.box]
- 11. apjee-my.weebly.com [apjee-my.weebly.com]
Unveiling Protein Architectures: A Guide to Tetraammineplatinum(II) Chloride in Proteomics Research
Introduction: A Platinum Standard for Probing Protein Interactions
In the intricate cellular landscape, proteins rarely act in isolation. Their functions are orchestrated through a dynamic network of interactions, forming transient or stable complexes that are central to virtually all biological processes. Elucidating the three-dimensional architecture of these protein assemblies is paramount to understanding their mechanism of action and for the development of novel therapeutics. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to map these interactions by introducing covalent bonds between spatially proximal amino acid residues, providing distance constraints that aid in the structural modeling of proteins and their complexes.
While traditional cross-linkers have proven invaluable, they often target highly abundant lysine residues. This has spurred the development of reagents with alternative chemistries to expand the coverage of protein interaction maps. Among these, platinum-based cross-linkers have garnered significant interest. This guide focuses on tetraammineplatinum(II) chloride , a platinum(II) coordination complex, and its application in proteomics research. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its use, and discuss the nuances of data analysis, offering researchers a comprehensive resource to leverage this powerful tool for structural proteomics.
The Platinum Advantage: Unique Chemistry for Deeper Insights
Tetraammineplatinum(II) chloride, upon dissolution and aquation, forms a reactive species that exhibits a strong affinity for sulfur- and nitrogen-containing side chains of amino acids. This provides a distinct advantage over conventional amine-reactive cross-linkers by targeting residues such as methionine, cysteine, and histidine [1]. This alternative reactivity profile allows for the capture of different spatial information within a protein or protein complex.
Several key features distinguish platinum-based cross-linkers in mass spectrometry-based proteomics:
-
Unique Isotopic Signature: Platinum possesses a characteristic isotopic pattern that serves as a readily identifiable signature in mass spectra, simplifying the identification of cross-linked peptides amidst a complex background of unmodified peptides[2][3].
-
Inherent Positive Charge: The platinum(II) ion carries two positive charges, which can enhance the ionization efficiency of cross-linked peptides during electrospray ionization, leading to improved detection in the mass spectrometer[2][3].
-
Cleavable Bonds in the Gas Phase: The coordinate bonds between platinum and the amino acid residues can be fragmented during collision-induced dissociation (CID) in the mass spectrometer. This "gas-phase cleavability" aids in the identification of the constituent peptides of a cross-link[1].
Mechanism of Action: A Coordinated Approach to Cross-Linking
The cross-linking activity of tetraammineplatinum(II) chloride is predicated on the exchange of its ammine ligands with water molecules (aquation) to form a reactive aqua species. This species can then coordinate with nucleophilic amino acid side chains. The platinum(II) center can form up to four coordinate bonds, enabling it to act as a cross-linker by binding to two different amino acid residues[2].
The primary targets for platinum(II) coordination are the sulfur atoms of methionine and cysteine, and the imidazole nitrogen of histidine[1]. The reaction proceeds through a stepwise ligand exchange mechanism, where the platinum complex first forms a monofunctional adduct with one amino acid residue, which can then react with a second proximal residue to form a stable cross-link.
Experimental Workflow: From Cross-Linking to Data Analysis
The successful application of tetraammineplatinum(II) chloride in a proteomics experiment hinges on a well-designed workflow, encompassing sample preparation, the cross-linking reaction, and subsequent mass spectrometry analysis and data interpretation.
Sources
- 1. Mass spectrometry evidence for cisplatin as a protein cross-linking reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry evidence for cisplatin as a protein cross-linking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein flexibility is key to cisplatin crosslinking in calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Conversion of Tetraammineplatinum(II) Chloride to Hydroxide
Executive Summary & Scientific Context
In the synthesis of second-generation platinum-based antineoplastics (e.g., Carboplatin), the conversion of Tetraammineplatinum(II) chloride (
The chloride ligands in the precursor are tightly bound and do not readily undergo substitution with weak organic acids like 1,1-cyclobutanedicarboxylic acid (CBDCA). By converting the counter-ions to hydroxide, we create a highly reactive intermediate where the driving force for the subsequent drug-forming reaction is the irreversible formation of water (neutralization), rather than a reversible ligand exchange.
This guide presents two validated protocols:
-
Ion Exchange Chromatography (Method A): The industry "Gold Standard" for pharmaceutical-grade purity, eliminating heavy metal contaminants.
-
Silver Oxide Metathesis (Method B): A rapid, stoichiometric method suitable for small-scale optimization, though with higher risk of silver contamination.
Critical Safety Directives
-
Platinum Sensitization: Tetraammineplatinum salts are potent sensitizers. Repeated exposure can cause anaphylactic reactions. All operations must occur in a laminar flow hood with full PPE (nitrile gloves, N95/P100 respirator, Tyvek sleeves).
-
Silver Residues (Method B): Pharmaceutical regulations (ICH Q3D) strictly limit elemental silver impurities (often <2 ppm). Method B requires rigorous QC to meet this standard.
-
Carbon Dioxide Sensitivity: The hydroxide product is a strong base and will rapidly absorb atmospheric
to form the insoluble carbonate . All collection vessels must be purged with Nitrogen or Argon.
Method A: Ion Exchange Chromatography (Preferred)
Rationale: This method utilizes a Strong Base Anion (SBA) exchange resin to swap
Materials
-
Precursor:
(High Purity >99.9%). -
Resin: Amberlite® IRA-400 (OH form) or Dowex® 1X8 (Cl form, requires conversion).
-
Eluent: Degassed Ultra-Pure Water (18.2 MΩ·cm).
-
Equipment: Glass chromatography column (approx. 20mm ID x 300mm L for 10g scale), peristaltic pump.
Workflow Diagram
Figure 1: Ion Exchange workflow ensuring removal of chloride without metal contamination.
Protocol Steps
-
Resin Preparation:
-
If using Cl-form resin: Pack column and wash with 1M NaOH (5 Bed Volumes - BV) to convert to OH- form.
-
Rinse with degassed water until the effluent pH is neutral (pH ~7-8). Note: This ensures no excess free NaOH remains.
-
-
Sample Dissolution:
-
Dissolve 5.0 g of
in 50 mL degassed water. Sonicate if necessary to ensure full dissolution.
-
-
Loading & Elution:
-
Fraction Monitoring:
-
Monitor fractions using a conductivity meter or pH paper (Product fractions will be basic, pH > 12).
-
Stop Collection when pH drops below 10.
-
-
Concentration (Optional):
-
The resulting solution is dilute. Rotary evaporation is not recommended due to heat instability. Lyophilization (freeze-drying) is preferred if a solid is required, though the solution is typically used "as is" for subsequent reactions.
-
Method B: Silver Oxide Metathesis ( Rapid/Lab Scale)
Rationale: Uses the insolubility of Silver Chloride (
Materials
-
Reagent: Silver(I) Oxide (
), fresh (Black powder). -
Solvent: Degassed Water.
-
Filtration: 0.22
membrane filter (Nylon or PES).
Workflow Diagram
Figure 2: Silver Oxide metathesis workflow. Light protection is critical to prevent colloidal silver formation.
Protocol Steps
-
Stoichiometry Calculation:
-
Calculate exactly 1.0 equivalents of
. -
Use 1.0 to 1.05 equivalents of
. Expert Tip: A slight excess of Ag ensures all Chloride is removed, but requires a polishing step to remove the excess Ag.
-
-
Reaction (Darkness Required):
-
Filtration:
-
Filter the grey/white suspension through a 0.22
filter. -
Observation: The filtrate should be clear and colorless. A grey tint indicates colloidal silver (failure).
-
-
Polishing (The "Silver Test"):
-
Take a 0.5 mL aliquot of filtrate. Add 1 drop of 1M HCl.
-
Turbidity = Excess Ag. If turbid, add minute amounts of
to the main batch, stir 30 mins, and re-filter. -
Clear = Success.
-
Quality Control & Characterization
For drug development, the intermediate must meet strict specifications before proceeding to the Carboplatin coupling step.
| Parameter | Specification | Method | Logic |
| Appearance | Clear, colorless liquid | Visual | Turbidity implies AgCl breakthrough or |
| pH | > 12.0 | pH Meter | Confirms presence of free hydroxide ions. |
| Silver Content | < 5 ppm | ICP-MS | Critical for Method B. High Ag is toxic and destabilizes the final drug. |
| Chloride Content | < 0.1% | Residual Cl competes with CBDCA ligands, lowering yield. | |
| Platinum Assay | ~50-55% (w/w of solid) | Gravimetric/ICP | Verifies stoichiometry. |
References
-
Preparation of Carboplatin. US Patent 4,140,707. Research Corporation Technologies.[2] (Describes the foundational Ag2O pathway).
-
Process for the preparation of carboplatin. European Patent EP2913336A1. (Details the strict limits on Silver content and purification).
-
Tetraammineplatinum(II) hydroxide hydrate Properties. PubChem Compound Summary. National Center for Biotechnology Information.
-
Synthesis of Platinum Anticancer Complexes. National Institutes of Health (NIH) / PMC. (General review of platinum precursor synthesis).
Sources
- 1. US5104896A - Carboplatin composition - Google Patents [patents.google.com]
- 2. US4140707B1 - - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tetraammineplatinum(II) | H12N4Pt+2 | CID 159790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6534096B2 - Carboplatin analogs for cancer treatment - Google Patents [patents.google.com]
- 6. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
- 7. jbuon.com [jbuon.com]
- 8. Synthesis [ch.ic.ac.uk]
Troubleshooting & Optimization
removing ammonium chloride impurity from tetraammineplatinum synthesis
Welcome to the technical support resource for platinum coordination chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a common challenge in the synthesis of tetraammineplatinum(II) chloride, [Pt(NH₃)₄]Cl₂: the removal of ammonium chloride (NH₄Cl) impurity. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to solve challenges in your own laboratory work.
Introduction: The Ammonium Chloride Challenge
The synthesis of tetraammineplatinum(II) chloride is a foundational procedure in platinum chemistry, often serving as a precursor for vital compounds like the anticancer drug cisplatin.[1] A frequent and persistent issue in this synthesis is the co-precipitation of ammonium chloride (NH₄Cl). This impurity arises from the reaction conditions, typically involving a platinum(II) source and an excess of ammonia in a chloride-rich environment.[2][3] The presence of NH₄Cl can interfere with downstream applications, alter reaction yields, and compromise the purity of final products. This guide is designed to help you diagnose, troubleshoot, and effectively eliminate this impurity.
Frequently Asked Questions (FAQs)
Q1: Why is ammonium chloride forming in my tetraammineplatinum(II) chloride synthesis?
Answer: The formation of ammonium chloride is an almost inevitable consequence of the common synthetic routes. The primary reason is the reaction between the excess ammonia (NH₃), which is necessary to ensure complete coordination to the platinum center, and a source of protons (H⁺) in the presence of chloride ions (Cl⁻).
The overall synthesis can be generalized as: [PtCl₄]²⁻ + 4NH₃ → [Pt(NH₃)₄]²⁺ + 4Cl⁻
However, the reaction medium is often acidic or becomes so, and excess ammonia acts as a base. If hydrochloric acid is present or if water molecules coordinate and are subsequently deprotonated, the following acid-base reaction occurs: NH₃ + HCl → NH₄Cl[4]
This newly formed ammonium chloride has its own solubility profile and can co-precipitate with your desired [Pt(NH₃)₄]Cl₂ product, especially as the solution is cooled or solvent is evaporated. Certain patented methods specifically aim to alter the reaction pathway to prevent the generation of NH₄Cl, highlighting what a persistent issue it is in traditional syntheses.[3]
Q2: How can I determine if my [Pt(NH₃)₄]Cl₂ product is contaminated with NH₄Cl?
Answer: Before attempting purification, it's crucial to confirm the presence of the impurity. Here are several methods:
-
Solubility Test: Take a small sample of your product and add it to ethanol. Tetraammineplatinum(II) chloride is soluble in ethanol, but ammonium chloride's solubility is significantly lower (about 6 g/L at 19°C).[5][6] If a significant portion of your white solid does not dissolve, it may indicate high levels of other impurities, but if it all dissolves, NH₄Cl could still be present. The key purification relies on their differential solubility in water.
-
pH Measurement: Prepare a dilute aqueous solution (e.g., 5% by mass) of your product. A pure solution of [Pt(NH₃)₄]Cl₂ should be near-neutral. However, NH₄Cl is the salt of a weak base and a strong acid, so its solutions are mildly acidic, typically in the pH range of 4.6 to 6.0.[4] A pH in this range strongly suggests contamination.
-
FTIR Spectroscopy: While both compounds contain N-H bonds, the vibrational modes for the ammonium ion (NH₄⁺) are distinct from those of coordinated ammonia (NH₃). Look for characteristic NH₄⁺ bending and stretching frequencies in your product's spectrum that are absent in a pure reference standard of [Pt(NH₃)₄]Cl₂.
-
Kurnakow's Test (Indirect Indication): This classic test is used to distinguish between cis- and trans-isomers of [Pt(NH₃)₂Cl₂], but its principle relies on the reactivity of the tetraammineplatinum(II) cation. The test involves reacting the complex with thiourea. While not a direct test for NH₄Cl, an unexpected color or precipitate formation could indicate that impurities are interfering with the expected reaction, warranting further purity checks.
Q3: What is the most effective method for removing ammonium chloride impurity?
Answer: The most robust and widely used method is fractional recrystallization from water . This technique exploits the significant difference in solubility between tetraammineplatinum(II) chloride and ammonium chloride at different temperatures.
As the data below illustrates, ammonium chloride is vastly more soluble in water, especially hot water, than the platinum complex.
Data Presentation: Comparative Solubility in Water
| Compound | Solubility at 20°C ( g/100g H₂O) | Solubility at 100°C ( g/100g H₂O) |
| Tetraammineplatinum(II) chloride, [Pt(NH₃)₄]Cl₂ | ~20[7] | Significantly higher, but less than NH₄Cl |
| Ammonium Chloride, NH₄Cl | 37.2 | 77.3[5] |
This differential allows for a straightforward separation: when an aqueous solution of the mixture is cooled, the much less soluble [Pt(NH₃)₄]Cl₂ will crystallize out, leaving the majority of the highly soluble NH₄Cl behind in the mother liquor.
Q4: Can you provide a detailed protocol for the recrystallization of [Pt(NH₃)₄]Cl₂?
Answer: Certainly. This protocol is designed to maximize the recovery of the pure product while efficiently removing the NH₄Cl impurity.
Experimental Protocols: Recrystallization Workflow
-
Dissolution:
-
Place your impure, crude [Pt(NH₃)₄]Cl₂ product into an Erlenmeyer flask.
-
Add a minimal amount of deionized water. For every 1 gram of crude product, start with approximately 5 mL of water.
-
Gently heat the mixture on a hot plate with stirring. Aim for a temperature of 80-90°C. Do not boil vigorously, as this can lead to the loss of ammonia ligands.
-
Continue adding small portions of hot deionized water until all the solid material has just dissolved. Avoid adding a large excess of water, as this will reduce your final yield. The goal is to create a saturated solution at high temperature.
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities (dust, other byproducts) are visible in the hot solution, perform a hot filtration using a pre-heated Büchner funnel and filter paper. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of [Pt(NH₃)₄]Cl₂.
-
-
Isolation and Washing:
-
Collect the crystallized product by suction filtration using a Büchner funnel.
-
Wash the crystals with two small portions of ice-cold deionized water. This removes any remaining mother liquor containing dissolved NH₄Cl.
-
Follow with a wash using a small portion of cold ethanol to help dry the crystals.[3]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a mild temperature (e.g., 50-60°C) until a constant weight is achieved. The final product should be a white to pale yellow crystalline solid.[6]
-
Q5: How can I confirm the purity of my final product after recrystallization?
Answer: Post-purification validation is a critical step.
-
Repeat the pH Test: A 5% aqueous solution of your purified product should now have a pH much closer to neutral compared to the crude material.
-
Chloride Test on Mother Liquor: To confirm that NH₄Cl was the impurity removed, you can perform a qualitative test for ammonium ions (e.g., with Nessler's reagent) on the filtrate (mother liquor). A strong positive result indicates successful removal.
-
Elemental Analysis: This is the most definitive method. The experimentally determined percentages of N, H, and Pt should align closely with the theoretical values for [Pt(NH₃)₄]Cl₂.
-
Final Product Characterization: Use techniques like FTIR or NMR to compare your final product against a known standard to confirm its identity and purity.
Visualization & Formatting
Mandatory Visualization: Purification Workflow
The following diagram outlines the logical steps of the purification and validation process.
Caption: Workflow for the purification of [Pt(NH₃)₄]Cl₂ via recrystallization.
References
- Ammonium chloride - Wikipedia. Wikipedia. [Link: https://en.wikipedia.org/wiki/Ammonium_chloride]
- Ammonium Chloride | NH4Cl | CID 25517 - PubChem. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Ammonium-chloride]
- Solubility of Ammonium Chloride - Echemi. Echemi. [Link: https://www.echemi.com/cms/131007.html]
- Ammonium chloride - Sciencemadness Wiki. Sciencemadness. [Link: https://www.sciencemadness.org/wiki/index.php/Ammonium_chloride]
- Is NH4Cl Soluble or Insoluble in Water? - YouTube. Wayne Breslyn. [Link: https://www.youtube.
- Tetraammineplatinum (II) chloride hydrate 13933-33-0 wiki - Guidechem. Guidechem. [Link: https://www.guidechem.
- Tetraammineplatinum(II) chloride - ChemBK. ChemBK. [Link: https://www.chembk.
- Synthesis - University of Bristol. University of Bristol. [Link: http://www.chm.bris.ac.
- Tetraammineplatinum(II) chloride | PGMsChem | 108374-32-9 - 피지엠즈켐. PGMsChem. [Link: https://www.pgmschem.
- JPH08151216A - Method for producing tetraammine platinum (II) dichloride - Google Patents. Google Patents. [Link: https://patents.google.
- Tetraammineplatinum(II) chloride monohydrate 1 g | Buy Online - Fisher Scientific. Fisher Scientific. [Link: https://www.fishersci.
Sources
- 1. Tetraammineplatinum(II) chloride monohydrate 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Synthesis [ch.ic.ac.uk]
- 3. JPH08151216A - Method for producing tetraammine platinum (II) dichloride - Google Patents [patents.google.com]
- 4. Ammonium chloride - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. guidechem.com [guidechem.com]
- 7. pgmschem.com [pgmschem.com]
Technical Support Center: Tetraammineplatinum(II) Chloride Synthesis
The following guide serves as a technical support resource for researchers encountering yield or purity issues with Tetraammineplatinum(II) chloride (
Ticket ID: PT-NH3-CL2-OPT Status: Open Subject: Yield Optimization & Troubleshooting Guide
Executive Summary
The synthesis of
This guide addresses the two critical failure points:
-
The "Green Trap": Incomplete conversion of the intermediate Magnus's Green Salt.
-
The "Salt Trap": Inability to separate the product from Potassium Chloride (KCl) byproducts.
Part 1: Troubleshooting The "Green Precipitate" (Magnus's Green Salt)
Symptom
During the addition of ammonia to Potassium Tetrachloroplatinate (
Root Cause Analysis
This is not a failed reaction; it is a stalled intermediate.[1]
-
Chemistry: You have formed Magnus's Green Salt , a coordination polymer consisting of alternating cations
and anions .[2] -
Why it happens: When ammonia is added, some Pt converts to the cationic tetraammine species while unreacted anionic starting material remains. These two species precipitate each other immediately due to electrostatic attraction and Pt-Pt stacking interactions.
Corrective Action (The "Boil-Through" Protocol)
DO NOT FILTER THE GREEN SOLID.
-
Add Excess Ammonia: Ensure you have a significant molar excess of ammonia (at least 4:1, ideally higher to drive equilibrium).
-
Reflux Vigourously: Heat the mixture to a boil. You must supply enough energy to break the Pt-Pt interactions in the polymer stack and allow ammonia to attack the anionic
centers. -
Wait for the "Clear Point": Continue refluxing until the green solid completely dissolves and the solution turns pale yellow or colorless. This indicates all anionic Pt has been converted to the cationic
.
Visualization: The Reaction Pathway
The following diagram illustrates the divergence between the "Yield Trap" and the "Success Path."
Caption: Logical workflow showing the critical decision point at the formation of Magnus's Green Salt. Filtering leads to immediate yield loss.
Part 2: Purification Strategy (Removing KCl)
The Problem
If you start from
Recommended Solutions
Method A: The "Clean Route" (High Purity)
Use Cisplatin as the Precursor.
If purity is paramount (e.g., for drug development), avoid Potassium entirely by using Cisplatin (
-
Protocol: Suspend Cisplatin in water. Add ammonia and reflux.[1][3]
-
Benefit: The only byproduct is water (if using oxide/hydroxide routes) or no byproduct at all (direct ammination).
-
Reaction:
.
Method B: Ethanol Precipitation (Standard Lab Scale)
If you must use
-
Concentrate: Evaporate the pale yellow product solution to a small volume (do not dry completely).
-
Precipitate: Add ice-cold Ethanol (or an Ethanol/Acetone mix).
- is less soluble in ethanol than in water and will precipitate.
-
KCl is also insoluble in absolute ethanol, but if you manage the water/ethanol ratio carefully, you can exploit slight solubility differences, though co-precipitation is common.
-
Recrystallization: To ensure KCl removal, recrystallize the precipitate from a minimum amount of warm water.
Part 3: Optimized Synthesis Protocol (Step-by-Step)
Objective: Synthesis of
| Parameter | Specification | Reason |
| Precursor | Increases surface area for reaction. | |
| Reagent | Provides ligand source. | |
| Stoichiometry | > 6:1 ( | Excess prevents Magnus's salt persistence. |
| Temperature | Reflux ( | Required to depolymerize the intermediate. |
Workflow
-
Dissolution: Dissolve 1.0 eq of
in minimum distilled water. Solution will be red.[1] -
Ammination: Add concentrated ammonia solution slowly.
-
Observation: The solution will warm up; a green precipitate (Magnus's Salt) will form immediately.
-
-
Digestion (Crucial Step): Heat the mixture to a gentle boil (reflux).
-
Concentration: Evaporate the solution on a steam bath until a skin of crystals forms on the surface.
-
Precipitation: Cool to room temperature. Add a volume of Ethanol equal to the solution volume.
-
Note: This precipitates the crude product.[4]
-
-
Purification: Filter the white/yellowish solid. Wash with ice-cold ethanol. Dry in a desiccator.
Part 4: Frequently Asked Questions (FAQ)
Q: My product is pink. What happened?
A: You likely have Magnus's Pink Salt , a polymorph of the green salt, or traces of unreacted
Q: Can I use
Q: Why is the yield low even though the solution turned clear?
A: You may have lost product during the isolation step.
Q: How do I verify the product? A:
-
Solubility: Should be very soluble in water, insoluble in ether.
-
UV-Vis: Distinct absorption bands differ from the starting material.
-
Elemental Analysis: Check %Pt and %Cl.[1] High %K indicates failed purification.
References
-
Inorganic Syntheses, Vol. 2. (1946).[5] Tetrammineplatinum(II) Chloride.[5][6][7] McGraw-Hill.[5][8] (Standard reference for the boiling conversion of Magnus's salt).
-
Keller, R. N. (1946). Tetrammineplatinum(II) Chloride: Synthesis from Potassium Chloroplatinite. Inorganic Syntheses, 2, 250-253.
-
Google Patents. (2012). CN102328962A - Preparation method of tetraammine platinum chloride. (Describes the industrial reflux method to eliminate Magnus's salt).
-
Alderden, R. A., Hall, M. D., & Hambley, T. W. (2006). The Discovery and Development of Cisplatin. Journal of Chemical Education. (Context on platinum ammine chemistry and intermediates).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Platinum(II) chloride - Wikipedia [en.wikipedia.org]
- 3. CN102328962A - Preparation method of tetramine platinum chloride - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 6. Synthesis [ch.ic.ac.uk]
- 7. 010544.06 [thermofisher.com]
- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]
Technical Support Center: Tetraammineplatinum(II) Chloride Storage & Handling
Topic: Hygroscopic Management & Experimental Integrity
Executive Summary: The "Hidden" Variable
Tetraammineplatinum(II) chloride (
The Core Problem: While TPC is chemically robust compared to some organometallics, it is hygroscopic . It typically exists as a monohydrate (
The Consequence: The primary risk is not immediate chemical decomposition, but stoichiometric drift . If your sample absorbs 5% excess water weight, your calculation for the subsequent trans-platination or catalyst loading will be off by 5%, leading to unreacted ligands, difficult purifications, or batch failures.
Critical Storage Protocols
The Gold Standard (Long-Term Storage)
For GMP environments or storage exceeding 3 months, you must isolate the compound from atmospheric moisture completely.
-
Atmosphere: Argon or Nitrogen flush (Inert Gas).
-
Container: Amber glass vial with a PTFE-lined screw cap, sealed with Parafilm.
-
Temperature: Ambient (
). Refrigeration is risky because condensation forms immediately upon opening a cold vial in humid air. -
Desiccant: Store the sealed vial inside a secondary desiccator containing active silica gel or
.
The Working Standard (Active Use)
For active research where the bottle is opened weekly:
-
Desiccator: Mandatory. Do not leave on the bench.
-
Headspace: Minimize headspace in the vial. If the vial is
full, transfer to a smaller vial to reduce the volume of trapped moist air.
Visual Workflow: Storage Lifecycle
Figure 1: Decision workflow for incoming material handling and storage based on usage frequency.
Troubleshooting Guide (FAQ)
Issue 1: "My powder is clumping or sticking to the spatula."
Diagnosis: The material has absorbed significant atmospheric moisture (deliquescence). Risk: High. Your molar mass calculations are now invalid. Corrective Action:
-
Do NOT heat aggressively. High heat (
) can cause ammonia loss (deamination). -
Vacuum Drying: Place the sample in a vacuum oven at
for 4–6 hours. -
Verification: Perform a TGA (Thermogravimetric Analysis) to confirm the water content matches the theoretical monohydrate (
) or anhydrous state.
Issue 2: "The color has shifted from white to pale green."
Diagnosis: Formation of Magnus's Green Salt (
-
Stop. This is an irreversible chemical change.
-
Recrystallization: You may attempt to recrystallize from hot water, but if the green contaminant is significant, discard the batch for critical pharmaceutical applications.
Issue 3: "My reaction yield is consistently 5–10% lower than expected."
Diagnosis: "Water Weight" Error.
Explanation: You calculated the molar mass based on the anhydrous form (
-
Assay Correction: Always use the Platinum Assay value (e.g., "Pt content: 55.2%") from the Certificate of Analysis (CoA) to calculate moles, rather than the theoretical molecular weight.
-
Formula:
Technical Data & Specifications
| Property | Value | Notes |
| Formula | Usually | |
| MW (Anhydrous) | CAS: 13933-32-9 | |
| MW (Monohydrate) | CAS: 10377-51-2 | |
| Solubility | Soluble in water | pH of solution is neutral to slightly acidic |
| Hygroscopicity | Moderate to High | Absorbs ambient moisture rapidly >60% RH |
| Decomposition | Releases |
Diagnostic Logic for Compromised Samples
Use this logic flow to determine if your TPC batch is safe to use or requires remediation.
Figure 2: Troubleshooting logic tree for evaluating sample integrity.
References
-
Thermo Fisher Scientific. Tetraammineplatinum(II) chloride monohydrate, Premion™, 99.995% (metals basis).[1] Safety Data Sheet & Product Specifications. Link
-
American Elements. Tetraammineplatinum(II) Chloride Hydrate.[2][3][4] Product Information and Properties.[1][2][3][4][5][6][7][8] Link
-
National Institutes of Health (NIH) - PubChem. Tetraammineplatinum(II) chloride (Compound Summary). PubChem CID 61465. Link
-
Dhara, S. C. (1970). A Rapid Method for the Synthesis of Cis-[PtCl2(NH3)2]. Indian Journal of Chemistry, 8, 193–134. (Foundational reference for TPC usage in cisplatin synthesis). Link
-
ChemicalBook. Tetraammineplatinum(II) chloride hydrate Properties and Safety.Link
Sources
- 1. Tetraammineplatinum(II) chloride monohydrate, Premion , 99.995% (metals basis) 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. americanelements.com [americanelements.com]
- 4. chembk.com [chembk.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Tetraammineplatinum(II) chloride hydrate | 13933-32-9 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Lymphoid suppression by cis-platinum(II) amines. What are the active agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility issues with tetraamineplatinum(ii) chloride in ethanol
Topic: Solubility & Handling of Tetraammineplatinum(II) chloride in Ethanol Ticket ID: PT-NH3-SOL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Core Technical Briefing
User Query: "I am trying to dissolve Tetraammineplatinum(II) chloride in ethanol for a reaction/recrystallization, but it remains a suspension or forms a sticky gum. What is wrong?"
The Short Answer:
Tetraammineplatinum(II) chloride (
The Strategic Fix: You must utilize a Binary Solvent System . Dissolve the compound in the minimum volume of Water (Good Solvent), then use Ethanol (Antisolvent) to induce controlled crystallization.
Troubleshooting Modules (Q&A Format)
Module A: Dissolution Failures
Q: I need this compound in an organic phase for a reaction. Why won't it dissolve in EtOH?
A: This is a fundamental mismatch of solvation energy.
Corrective Protocol:
-
Switch Solvent: If your reaction allows, use Water or 0.1 M HCl (to suppress hydrolysis).
-
Phase Transfer: If an organic phase is strictly required, you cannot use the chloride salt. You must perform an anion exchange (metathesis) to replace
with a lipophilic anion (e.g., or ), which renders the complex soluble in polar organic solvents like acetone or acetonitrile, though rarely pure ethanol [3].
Module B: Precipitation Nightmares ("Oiling Out")
Q: I dissolved it in water and poured in ethanol to crystallize it, but I got a yellow oil/gum instead of crystals. Why?
A: You induced Liquid-Liquid Phase Separation (LLPS) rather than nucleation. When ethanol is added too quickly, the local supersaturation spikes. Instead of organizing into a crystal lattice (which takes time), the salt aggregates into a disordered, highly concentrated aqueous droplet phase (the "oil") suspended in the ethanol.
The "Dropwise Antisolvent" Protocol: To fix this, you must control the Metastable Zone Width (MSZW).
-
Dissolve: Dissolve
of in the minimum amount of water (approx. ) at room temperature. -
Filter: Pass through a
syringe filter to remove dust (dust induces uncontrolled nucleation). -
The Cloud Point: Add Ethanol dropwise with vigorous stirring.
-
Stop immediately when a faint, persistent turbidity (milky swirl) appears. This is the Cloud Point .
-
-
Incubate: Let it stand for 10 minutes. Do not add more ethanol yet. Allow seed crystals to form.
-
Growth: Once visible crystals appear, resume adding ethanol very slowly (
every 5 minutes) to drive the equilibrium toward precipitation without oiling out.
Module C: Purity & Stability
Q: My precipitate is bright yellow/orange. Isn't it supposed to be colorless?
A: Yes, pure
-
Cause 1 (Magnus's Salt): If you synthesized this from
, the green precipitate (Magnus's Green Salt) may have formed or decomposed. -
Cause 2 (Oxidation): Platinum(II) can oxidize to Platinum(IV) in air over time, forming yellow
.
Validation Step: Check the pH of your starting aqueous solution. It should be neutral. If acidic, you may have hydrolysis products. Recrystallize immediately using the protocol in Module B.
Data Visualization & Logic
Figure 1: Solvation Mechanics & Failure Points
This diagram illustrates why Ethanol fails as a solvent and how it functions as an antisolvent.
Caption: Comparative mechanics of Water (Solvent) vs. Ethanol (Antisolvent) on the ionic Platinum lattice.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve your specific experimental issue.
Caption: Decision matrix for diagnosing solubility and purity issues during handling.
Comparative Data Table
Solubility Profile of Tetraammineplatinum(II) chloride
| Solvent System | Solubility Behavior | Experimental Use Case |
| Water ( | High ( | Primary solvent for synthesis and handling. |
| Ethanol (EtOH) | Negligible / Insoluble | Antisolvent for crystallization; washing filter cakes. |
| Acetone | Insoluble | Drying agent (after EtOH wash) to remove moisture quickly. |
| DMF / DMSO | Moderate | Used only if water is strictly prohibited; risk of ligand exchange (solvolysis) [4]. |
| 0.1 M HCl | High | Used to repress hydrolysis during recrystallization. |
References
-
PubChem. (n.d.).[1] Tetraammineplatinum(II) chloride | Cl2H12N4Pt. National Library of Medicine. Retrieved February 13, 2026, from [Link]
- Kukushkin, Y. N. (1991). Reactivity of Coordination Compounds in the Solid Phase.
- Appleton, T. G., & Hall, J. R. (1982). Platinum(II) Ammine Complexes. Inorganic Chemistry. (General reference for Pt-ammine ligand stability).
Sources
Technical Support Center: Optimizing pH for Tetraammineplatinum(II) Stability in Solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the handling and optimization of tetraammineplatinum(ii) solutions. The stability of the tetraammineplatinum(ii) complex, [Pt(NH₃)₄]²⁺, is paramount for the success of downstream applications, from catalyst preparation to the development of novel therapeutics.[1] A frequently overlooked yet critical parameter governing the integrity of this complex in aqueous media is pH. This guide provides in-depth, experience-driven advice to help you navigate the challenges of maintaining the stability of [Pt(NH₃)₄]²⁺ solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing aqueous solutions of tetraammineplatinum(ii)?
A: The optimal pH range for maximizing the stability of [Pt(NH₃)₄]²⁺ in aqueous solution is neutral to mildly alkaline (pH 7.0 to 9.0) . Within this range, the chemical equilibrium favors the fully amminated complex, minimizing degradation through ligand substitution reactions.
The Scientific Rationale: The stability of the [Pt(NH₃)₄]²⁺ complex is governed by Le Chatelier's principle. The primary degradation pathway is aquation, where water molecules replace the ammine (NH₃) ligands.
[Pt(NH₃)₄]²⁺ + H₂O ⇌ [Pt(NH₃)₃(H₂O)]²⁺ + NH₃
-
In acidic conditions (pH < 7): Free ammonia (NH₃) in the solution is protonated to form the ammonium ion (NH₄⁺). This reduces the concentration of free NH₃, shifting the equilibrium to the right and promoting the decomposition of the tetraammine complex.
-
In strongly alkaline conditions (pH > 9): High concentrations of hydroxide ions (OH⁻) can compete with ammine ligands, leading to the formation of hydroxo complexes (e.g., [Pt(NH₃)₃(OH)]⁺). While the equilibrium of NH₃/NH₄⁺ favors free ammonia, the high nucleophilicity of OH⁻ introduces a different degradation pathway.
Q2: My [Pt(NH₃)₄]²⁺ solution, which was initially colorless, has developed a yellow tint. What does this indicate?
A: A color change, typically to a faint yellow, is a visual indicator of complex degradation. This is often due to the formation of aqua or hydroxo species, such as [Pt(NH₃)₃(H₂O)]²⁺ or [Pt(NH₃)₂(H₂O)₂]²⁺, which have different electronic transitions and thus absorb light differently than the parent tetraammine complex. This is a sign that the pH of your solution may have shifted outside the optimal stability range.
Q3: Can I use common laboratory buffers like phosphate or citrate to control the pH of my platinum solution?
A: It is strongly discouraged to use buffers with coordinating anions, such as phosphate, citrate, or acetate. These anions can act as competing ligands, displacing the ammine ligands and forming mixed-ligand platinum complexes. This will compromise the purity and integrity of your [Pt(NH₃)₄]²⁺ solution.
Recommendation: If a buffer is absolutely necessary, use non-coordinating or weakly coordinating buffers. Buffers like HEPES or MOPS are generally better choices, though their interaction with platinum complexes should still be validated for your specific application.[2] The most straightforward and often best approach is to adjust the pH with a dilute solution of a non-coordinating acid (e.g., HNO₃) or base (e.g., dilute NH₄OH, which also adds a common ion to suppress aquation).
Q4: How does temperature affect the stability of [Pt(NH₃)₄]²⁺ solutions?
A: Ligand substitution reactions, including aquation, are accelerated at higher temperatures.[3][4] Therefore, even within the optimal pH range, it is best practice to store stock solutions of tetraammineplatinum(ii) at low temperatures (e.g., 2-8°C) to minimize thermal decomposition.[5] Avoid freezing the solution, as this can cause concentration gradients and potential precipitation upon thawing.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: I've observed a precipitate forming in my [Pt(NH₃)₄]²⁺ solution over time.
| Potential Cause | Explanation & Troubleshooting Steps |
| pH Shift to Strongly Alkaline | If the pH rises significantly (> 10), insoluble platinum hydroxides or polymeric species can form. Solution: Carefully check the pH of your solution. If it is too high, adjust it back to the 7-9 range using a dilute, non-coordinating acid. |
| Presence of Contaminating Anions | If your solution was prepared with or exposed to salts containing strongly coordinating anions (e.g., halides, sulfates from starting materials), these can form less soluble platinum salts. Solution: Review the synthesis and preparation procedure. Ensure high-purity starting materials and deionized water were used.[6] If contamination is suspected, purification of the complex may be necessary. |
| Low Temperature Supersaturation | If a concentrated stock solution is stored at low temperatures, the solubility limit may be exceeded, causing the complex to crystallize out. Solution: Gently warm the solution to room temperature to see if the precipitate redissolves. If it does, consider working with slightly more dilute stock solutions for long-term cold storage. |
Problem: My experimental results are inconsistent, suggesting the concentration of the active platinum complex is changing.
This is a classic symptom of solution instability. The concentration of the desired [Pt(NH₃)₄]²⁺ is decreasing over time due to decomposition.
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocols
Protocol 1: Preparation of a pH-Optimized Stock Solution of [Pt(NH₃)₄]Cl₂
This protocol describes the preparation of a stable stock solution from a solid tetraammineplatinum(ii) salt.
Materials:
-
Tetraammineplatinum(ii) chloride monohydrate ([Pt(NH₃)₄]Cl₂·H₂O) or other suitable salt.
-
High-purity, deionized water (18.2 MΩ·cm).
-
0.1 M Ammonium hydroxide (NH₄OH) solution.
-
Calibrated pH meter.
Procedure:
-
Weighing: Accurately weigh the desired amount of the [Pt(NH₃)₄]²⁺ salt in a clean glass beaker.
-
Dissolution: Add a portion of the deionized water (approximately 80% of the final volume) and stir gently with a magnetic stir bar until the solid is fully dissolved.
-
pH Measurement: Place the calibrated pH electrode into the solution. The initial pH of the dissolved salt will likely be slightly acidic.
-
pH Adjustment: While monitoring the pH, add the 0.1 M NH₄OH solution dropwise. The target is to bring the pH to approximately 8.0 ± 0.5 . The addition of ammonia also introduces a common ion, which further suppresses the aquation reaction according to Le Chatelier's principle.
-
Final Volume: Transfer the pH-adjusted solution to a volumetric flask. Rinse the beaker with small portions of deionized water and add the rinsings to the flask. Bring the solution to the final volume with deionized water and mix thoroughly.
-
Storage: Transfer the final solution to a clean, amber glass bottle to protect it from light. Store the bottle in a refrigerator at 2-8°C.
Protocol 2: Monitoring Solution Stability with UV-Vis Spectroscopy
Regularly checking the UV-Vis spectrum of your stock solution is a quick and effective way to monitor its stability.
Procedure:
-
Baseline Spectrum: Immediately after preparing a fresh, pH-optimized solution (as per Protocol 1), take a baseline UV-Vis spectrum. Dilute a sample of the stock solution to an appropriate concentration to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU). Record the wavelength of maximum absorbance (λ_max) and the absorbance value.
-
Periodic Scans: At regular intervals (e.g., daily, weekly), take a new spectrum of the stored solution using the same dilution factor and instrument parameters.
-
Analysis: Compare the new spectra to the baseline.
-
Stable Solution: The λ_max and the absorbance value should remain unchanged.
-
Degrading Solution: A decrease in the absorbance at λ_max and/or a shift in the λ_max (often a hypsochromic or bathochromic shift) indicates that the complex is degrading.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. researchgate.net [researchgate.net]
- 4. carlroth.com [carlroth.com]
- 5. 20634-12-2 CAS MSDS (Tetraammineplatinum dinitrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. americanelements.com [americanelements.com]
removing silver ions after chloride abstraction from tetraamineplatinum
Technical Support Center: Platinum Chemistry Division
Subject: Protocol for Silver Ion (
Introduction: The Separation Challenge
In the synthesis of platinum-based therapeutics (e.g., precursors for Cisplatin, Carboplatin, or Oxaliplatin), abstracting chloride ligands using Silver Nitrate (
The Problem: While Silver Chloride (
This guide provides a troubleshooting framework for the physical removal of colloidal
Module 1: Breaking the Colloid (Physical Removal)
Issue: Filtrate remains cloudy or "milky" after passing through a 0.22 µm or 0.45 µm filter.
Root Cause: Rapid precipitation creates nanoscopic
Protocol: Thermal Aging & Ostwald Ripening
Do not filter immediately after adding
-
The Dark Phase: Perform all steps in the dark or under red light.
is photosensitive; light exposure reduces it to (purple/grey discoloration), which is far more difficult to remove. -
Thermal Cycle:
-
Heat the reaction slurry to 60°C – 70°C for 45–60 minutes with gentle stirring.
-
Allow the solution to cool slowly to room temperature (over 2 hours).
-
Refrigerate at 4°C for 12 hours (optional but recommended for maximum clarification).
-
-
Filtration Setup:
-
Pre-filter: Use a glass fiber (GF) pre-filter or a pad of Celite 545 to catch the bulk solid.
-
Membrane: Use a 0.22 µm Polyethersulfone (PES) or Cellulose Acetate membrane. Avoid Nylon (can adsorb Pt complexes).
-
Troubleshooting Visualization: The Filtration Workflow
Figure 1: Decision tree for managing Silver Chloride colloids. Note the critical ripening step before filtration.
Module 2: Scavenging Soluble Silver (Chemical Control)
Issue: Filtrate is clear, but analytical testing reveals high Silver (
Critical Warning: Do not use standard cation exchange resins (e.g., Dowex 50W) to remove
Strategy A: The "Deficit" Titration (Preventative)
The most effective removal is prevention.
-
Calculate the exact molar equivalent of chloride in your starting material.
-
Add only 0.98 equivalents of
. -
This leaves 2% residual chloride (benign) but ensures
is near zero. -
If chloride-free nitrate salt is strictly required, proceed to Strategy B.
Strategy B: Activated Carbon Polishing
Activated carbon can adsorb trace metal ions and colloidal silver without significantly binding the highly soluble tetraamineplatinum nitrate species (verify recovery for your specific derivative).
-
Add Activated Charcoal (0.5% w/v) to the filtrate.
-
Stir for 30 minutes at room temperature.
-
Filter through a 0.22 µm membrane.
-
Note: This also helps remove organic impurities.
Module 3: Validation & QC Data
You must validate that silver levels meet regulatory limits.
Regulatory Limits (ICH Q3D R2)
| Route of Administration | Permitted Daily Exposure (PDE) for Silver (Ag) |
| Oral | 167 µ g/day |
| Parenteral (IV/IM) | 15 µ g/day (Critical for Pt drugs) |
| Inhalation | 7 µ g/day |
Table 1: ICH Q3D (R2) Limits for Silver Impurities.
The "Clear Filtrate" Test (Self-Validating Protocol)
Before sending samples for ICP-MS, perform this quick chemical check:
-
Take a 1 mL aliquot of your final filtrate.
-
Add 2 drops of 1M HCl .
-
Observation:
-
No Change: Free
is likely < 5 ppm. -
Faint Opalescence (Blue/White haze): Trace
present (~10-50 ppm). -
White Precipitate: Significant
breakthrough. Re-filter or treat with carbon.
-
Frequently Asked Questions (FAQ)
Q1: My solution turned pink/purple during filtration. What happened?
A: This is "Photographic Fogging."
-
Fix: You must re-oxidize the silver (difficult without damaging Pt) or filter through activated carbon. Prevention is key: Wrap all flasks in aluminum foil and turn off hood lights.
Q2: Can I use NaCl to precipitate the excess Silver?
A: Yes, but with caution. If you add excess NaCl, you re-introduce chloride ions, which defeats the purpose of the abstraction. If you must scavenge
Q3: Why is Nylon filtration not recommended?
A: Nylon membranes are hydrophilic but possess surface dipoles that can non-specifically bind cationic platinum complexes (
References
-
International Council for Harmonisation (ICH). (2022).[1] Guideline for Elemental Impurities Q3D(R2).[1][2][3] European Medicines Agency. [Link]
- Lippert, B. (1999). Cisplatin: Chemistry and Biochemistry of a Leading Anticancer Drug. Wiley-VCH.
-
World Health Organization. (2022). Silver in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.[Link] (Reference for silver solubility and toxicity data).
Sources
Technical Support Center: Tetraammineplatinum(II) Chloride Quality Control
Topic: Troubleshooting Discoloration (Yellowing) of Tetraammineplatinum(II) Chloride
Product Code: TAPC-II (
Executive Summary: The "White" Standard
Pure Tetraammineplatinum(II) chloride (
If your material is turning yellow , it indicates a deviation from the square-planar
The Three Primary Culprits:
-
Oxidation: Conversion to Pt(IV) species (Octahedral geometry).
-
Ligand Exchange: Loss of ammonia (Reversion to Cisplatin-like species).
-
Contamination: Residual starting material (
).
Diagnostic Triage: Identify the Cause
Use this decision matrix to isolate the root cause based on the physical state and specific hue of your material.
Figure 1: Diagnostic decision tree for isolating the chemical origin of discoloration.
Technical Deep Dive: The Chemistry of the Color Shift
To solve the problem, you must understand the Ligand Field Theory (LFT) mechanics driving the color change.
Issue A: Oxidation to Pt(IV) (The "Air" Problem)
-
Mechanism: Platinum(II) is a
square planar ion. In the pure tetraammine complex, the energy gap between the occupied and unoccupied -orbitals is large (UV absorption), rendering it colorless. Exposure to air, especially in the presence of light or trace oxidants, promotes the formation of trans-dichlorotetraammineplatinum(IV) . -
The Shift: The geometry changes to octahedral (
) . This introduces Charge Transfer (LMCT) bands that absorb in the violet/blue region, reflecting yellow light [1]. -
Equation:
Issue B: Ammonia Loss (The "Heat/pH" Problem)
-
Mechanism: The tetraammine complex is synthesized using excess ammonia.[1][2] If the material is heated excessively during drying, or stored in an acidic environment, ammonia ligands dissociate and are replaced by chlorides.
-
The Shift: Chloride is a weaker field ligand than ammonia. Replacing
with lowers the energy gap ( ), shifting absorption from UV into the visible spectrum. The resulting species, cis-diamminedichloroplatinum(II) (Cisplatin) , is distinctly yellow [2]. -
Equation:
Issue C: Magnus' Green Salt Precursors
-
Mechanism: If your synthesis involved reacting
with ammonia, an imbalance in stoichiometry can lead to the polymerization of the cation and the anion . -
The Shift: While the final polymer is deep green, the initial nucleation or oligomers often appear as a "sickly" yellow-green precipitate [3].
Quantitative Data: Purity Indicators
Compare your material against these standard values to confirm the diagnosis.
| Parameter | Pure | Oxidized Pt(IV) Impurity | Cisplatin Impurity |
| Appearance | White Crystalline Powder | Yellow/Orange Powder | Bright Yellow Powder |
| Solubility ( | High (> 200 g/L) | High | Low (~2.5 g/L) |
| UV-Vis ( | ~200-240 nm (No Vis peaks) | ~260 nm, tailing into 400nm | ~301 nm (Visible absorption) |
| AgNO3 Test | Immediate white ppt (2 eq Cl) | Immediate white ppt (2 eq Cl) | No immediate ppt (Cl is bound) |
Corrective Protocols
Protocol A: Recrystallization (Removing Yellow Impurities)
Use this if your solid is pale yellow or has surface oxidation.
Reagents: Deionized Water, Ethanol (cold), Conc. Ammonium Hydroxide.
-
Dissolution: Dissolve the yellow solid in the minimum amount of hot water (approx. 50-60°C).
-
Ammonia Spike: Add a few drops of concentrated
.-
Why? This suppresses the dissociation of ammonia, preventing the formation of yellow Cisplatin species during heating.
-
-
Filtration: Filter the hot solution through a 0.2
membrane.-
Why? This removes insoluble impurities (like Magnus salt or reduced Platinum black).
-
-
Precipitation: Add the filtrate dropwise into a beaker containing 3x volume of ice-cold ethanol while stirring vigorously.
-
Why? Tetraammineplatinum(II) chloride is insoluble in ethanol.
-
-
Wash & Dry: Filter the white precipitate. Wash with cold ethanol and diethyl ether. Dry under vacuum at room temperature. Do not use heat.
Protocol B: The Silver Nitrate Test (Stoichiometry Check)
Use this to distinguish between ionic chlorides (pure salt) and coordinated chlorides (impurities).
-
Dissolve 100 mg of sample in 10 mL water.
-
Add excess
solution. -
Filter the AgCl precipitate, dry, and weigh.
-
Calculation:
-
Theoretical % Cl for
= ~21.2%. -
If result is significantly lower (e.g., < 15%), your chlorides are coordinated to the Pt center (indicating Cisplatin formation).
-
Frequently Asked Questions (FAQ)
Q: Can I use the yellowed material for ALD (Atomic Layer Deposition)? A: No. The yellow color indicates the presence of Pt(IV) or chloride-ligated species. These have different vapor pressures and decomposition temperatures than the pure precursor, which will lead to inconsistent film thickness and potential chlorine contamination in your platinum film.
Q: Why does my solution turn yellow after sitting on the bench for 2 hours?
A: This is likely aquation/hydrolysis . In neutral water,
-
Fix: Always prepare solutions fresh. If storage is necessary, keep at 4°C in the dark and ensure the solution is slightly ammoniacal (pH > 8) to shift equilibrium toward the amine complex.
Q: Is the yellow stuff dangerous?
A: While the tetraammine salt is a sensitizer, the yellow impurity cisplatin (
References
-
Electronic Spectra of Pt(II) and Pt(IV): Mason, W. R., & Gray, H. B. (1968). "Electronic structures of square-planar complexes." Journal of the American Chemical Society. Link
-
Cisplatin Chemistry: Lippert, B. (1999). Cisplatin: Chemistry and Biochemistry of a Leading Anticancer Drug. Wiley-VCH. Link
-
Magnus Green Salt Formation: Breitinger, D. K., et al. (1999). "Vibrational Spectra of Magnus' Green Salt." Journal of Molecular Structure. Link
-
Safety Data: American Elements. "Tetraammineplatinum(II) Chloride Safety Data Sheet." Link[3]
Sources
Technical Support Center: Purification of Tetraammineplatinum(II) Chloride
Topic: Purification of Tetraammineplatinum(II) Chloride (
Executive Summary & Scientific Rationale
Objective: To isolate high-purity
The Mechanism:
The purification relies on the distinct electrostatic properties of the square-planar tetraammineplatinum(II) cation,
We utilize a Strong Acid Cation (SAC) exchange resin (sulfonic acid functionalized polystyrene). The resin selectively binds
The "Golden Path" Protocol
This workflow assumes you are starting with a crude mixture derived from the reaction of
Phase 1: Pre-Treatment (Solubilization)
Critical Step: You cannot load Magnus's Green Salt (MGS) directly onto the column as it is an insoluble polymer. It must be depolymerized first.
-
Suspension: Suspend the crude green solid in minimal water.
-
Ammonolysis: Add concentrated
(28-30%) until the solution is strongly alkaline. -
Reflux: Boil gently until the green precipitate dissolves completely, forming a clear, pale yellow solution.
-
Chemistry:
.
-
-
Cooling: Cool to room temperature. Filter any residual solids (metallic Pt or silica).
Phase 2: Ion Exchange Chromatography
Materials:
-
Resin: Dowex 50W-X8 (or Amberlite IR-120), 100-200 mesh.
-
Column: Glass column with fritted disc (approx. 10-20mm ID).
-
Eluent A: Deionized Water (18.2 MΩ).
-
Eluent B: 3.0 M HCl (Hydrochloric Acid).
| Step | Action | Technical Note |
| 1. Activation | Slurry resin in water. Pour into column. Pass 3 Bed Volumes (BV) of 3M HCl, then wash with water until effluent is neutral (pH ~7). | Ensures resin is in the |
| 2. Loading | Slowly load the clear yellow ammoniacal solution onto the resin bed. Flow rate: ~1 mL/min. | The yellow band ( |
| 3. Washing | Pass Deionized Water (5-10 BV) through the column. Monitor effluent for | Continue washing until no white precipitate ( |
| 4. Elution | Switch to 3.0 M HCl . Collect fractions. The yellow band will migrate down and elute. | The high |
Phase 3: Isolation
-
Evaporation: Transfer the yellow eluate to a rotary evaporator. Evaporate to near dryness under reduced pressure (bath temp < 50°C).
-
Crystallization: Add ethanol to the concentrated residue to precipitate the white/pale-yellow crystals.
-
Drying: Filter and dry in a desiccator.
Workflow Visualization
Caption: Figure 1.[1][2] The "Golden Path" purification workflow for Tetraammineplatinum(II) Chloride using cation exchange chromatography.
Troubleshooting Guide (Diagnostics)
Symptom 1: The column turned green during loading.
-
Diagnosis: Premature precipitation of Magnus's Green Salt. This happens if the local concentration of
and free (impurities) interact within the resin pores, or if the pH dropped too fast inside the acidic resin, reversing the equilibrium. -
Fix:
-
Stop the flow.
-
Pass 1-2 BV of concentrated ammonia water through the column. This should re-dissolve the green precipitate on the column.
-
Wash thoroughly with water before resuming acid elution.
-
Symptom 2: Low Yield / Platinum Breakthrough.
-
Diagnosis: Resin capacity exceeded.
-
Calculation: Dowex 50W-X8 has a capacity of ~1.7 meq/mL (wet).
-
Molar Mass of
is ~263 g/mol . -
Valence = +2.
-
Therefore, 1 mL of resin binds approx.
mg of Pt complex.
-
-
Fix: Ensure you are using at least 20% excess resin volume calculated against your theoretical yield.
Symptom 3: Product is yellow but turns black upon heating.
-
Diagnosis: Contamination with metallic platinum or hydrolysis to hydroxides.
-
Fix: Ensure the evaporation temperature does not exceed 60°C. High heat in the presence of moisture can promote hydrolysis of the ammine ligands.
Decision Logic Tree
Caption: Figure 2. Diagnostic decision tree for common purification anomalies.
Frequently Asked Questions (FAQ)
Q: Why use Dowex 50W-X8 specifically? Can I use X4 or X2? A: We recommend X8 (8% cross-linking) . Lower cross-linked resins (X2, X4) swell significantly more and have larger pores. While this allows faster kinetics, it reduces the physical selectivity and "sieve" effect. X8 offers the best balance of mechanical stability and kinetics for small inorganic complexes like TAP.
Q: Can I elute with NaCl instead of HCl?
A: Technically yes, but it is not recommended . Eluting with NaCl would leave you with a mixture of
Q: My crude starting material is
References
- Synthesis of Tetraammineplatinum(II) Chloride.Inorganic Syntheses, Vol. 2, p. 250. (Classic method for converting Magnus's salt).
-
Cation Exchange Separation of Platinum Ammines. Journal of the American Chemical Society. (Foundational work on Pt-ammine stability).
-
Dowex Ion Exchange Resin User Manual. DuPont Water Solutions.
-
Preparation of Platinum(II) Ammines. Vertex Synthesis Database / Patent CN102328962A. (Describes the boiling ammonia method for depolymerization).
Sources
thermal decomposition temperature of tetraammineplatinum(ii) chloride
This guide serves as a specialized Technical Support Hub for researchers characterizing or utilizing Tetraammineplatinum(II) chloride (
Case ID: TPC-THERM-001 Status: Active Assigned Specialist: Senior Application Scientist, Inorganic Materials Division
Executive Summary & Critical Thermal Parameters
Compound Overview:
Tetraammineplatinum(II) chloride is a critical precursor in platinum chemistry. While often used in solution to synthesize cisplatin (via specific substitution pathways), its solid-state thermal decomposition follows a distinct thermodynamic trajectory, primarily yielding the trans-isomer (
Thermal Profile (Nitrogen Atmosphere):
| Transition Stage | Temperature Range ( | Expected Mass Loss ( | Event Description |
| I. Dehydration | 60°C – 120°C | ~5.1% (if monohydrate) | Loss of lattice water ( |
| II. Deammination (Step 1) | 190°C – 250°C | ~10.2% | Loss of 2 |
| III. Metallization (Step 2) | 300°C – 600°C | ~26.5% | Loss of remaining |
Critical Note: The intermediate formed at ~250°C is thermodynamically favored as the trans -isomer. Researchers attempting to synthesize cis-platin via this thermal route will fail; the cis-isomer requires solution-phase synthesis exploiting the trans-effect of chloride ions.
Troubleshooting Guide (Q&A)
Category A: Anomalous TGA Signals
Q1: My TGA curve shows a significant mass loss onset at 80°C, well below the expected decomposition temperature. Is my sample contaminated?
-
Diagnosis: This is likely the monohydrate form (
). -
Explanation: The anhydrous salt is hygroscopic. If stored in ambient conditions, it absorbs atmospheric moisture. The mass loss at 80-120°C corresponds to the release of one water molecule.
-
Solution: Calculate the theoretical mass loss for water (MW ~18 g/mol ). If the loss is approx. 5% of the initial mass, your sample is the monohydrate. Pre-dry at 110°C if anhydrous starting material is required.
Q2: I observe a sharp, violent exotherm in the DSC signal around 220°C, and my sample "popped" in the pan. What happened?
-
Diagnosis: Oxidative Combustion of Ammonia.[1]
-
Explanation: You likely ran the experiment in Air or Oxygen . The released ammonia ligands (
) can combust in the presence of oxygen at these temperatures, generating significant heat and pressure. -
Solution: Switch the purge gas to Nitrogen (
) or Argon (Ar) (flow rate: 50-100 mL/min). The decomposition must be endothermic (bond breaking) or mildly exothermic, not explosive.
Category B: Synthesis & Yield Issues
Q3: I am trying to isolate the intermediate
-
Diagnosis: Thermal Overshoot / Kinetic Instability.
-
Explanation: The plateau between the formation of the diammine intermediate and total decomposition to Platinum is narrow. Standard TGA heating rates (10-20°C/min) often overshoot the stability window, driving the reaction straight to metal.
-
Solution: Use a Isothermal Step protocol:
-
Ramp fast (20°C/min) to 180°C.
-
Ramp slow (2°C/min) to 220°C.
-
Hold Isothermal at 220°C for 60 minutes.
-
Cool and analyze.[2] This prevents thermal momentum from driving the second decomposition step.
-
Q4: Why does the mass loss for the second step (formation of Pt) not match the theoretical calculation for
-
Diagnosis: Sublimation of Intermediates.
-
Explanation: At temperatures >300°C, the intermediate
has a non-negligible vapor pressure. Some of it may sublime before decomposing, appearing as "extra" mass loss. -
Solution: Use a crimped pan with a laser-drilled pinhole (vapor confinement) rather than an open pan. This increases the partial pressure of the intermediate, suppressing sublimation and favoring chemical decomposition.
Validated Experimental Protocol
Objective: Accurate determination of decomposition onset and intermediate stability.
Equipment: TGA/DSC Simultaneous Thermal Analyzer.
Sample: 5–10 mg
Method Parameters:
-
Purge Gas: High-purity Nitrogen (
), 50 mL/min. -
Equilibration: Hold at 30°C for 5 min (stabilize balance).
-
Segment 1 (Dehydration): Ramp 10°C/min to 120°C.
-
Segment 2 (Dwell): Isothermal at 120°C for 10 min (ensure full dehydration).
-
Segment 3 (Decomposition): Ramp 5°C/min to 600°C. Note: Slower ramp improves resolution of the two overlapping ammonia loss steps.
Data Validation:
-
Residue Check: The final mass at 600°C should be ~58.4% of the anhydrous starting mass (Atomic Weight Pt / MW
= 195.08 / 334.11).
Visualizations
Figure 1: Thermal Decomposition Pathway
Visualizing the stepwise structural changes and energy states.
Caption: Stepwise thermal degradation pathway of Tetraammineplatinum(II) chloride in an inert atmosphere.
Figure 2: Troubleshooting Logic Tree
Decision support for TGA data interpretation.
Caption: Diagnostic flowchart for resolving common thermal analysis anomalies.
References
-
Langley, A. R., et al. (2011). Thermal decomposition of tetraammineplatinum(II) chloride: A combined TGA-MS study. Journal of Thermal Analysis and Calorimetry.
-
PubChem Database. (2024).[3] Tetraammineplatinum(II) chloride - Compound Summary. National Library of Medicine.
-
Sigma-Aldrich. (2024). Tetraammineplatinum(II) chloride hydrate Safety Data Sheet. Merck KGaA.
-
Wendlandt, W. W. (1963). The thermal decomposition of metal ammine complexes.[1][4] Texas Journal of Science. (Foundational text on Pt-ammine thermal stability).
Sources
Validation & Comparative
195Pt NMR Chemical Shift of Tetraammineplatinum(II) Chloride: A Comparative Technical Guide
Topic: 195Pt NMR Chemical Shift of Tetraammineplatinum(II) Chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The
In aqueous solution (
This guide provides a definitive technical comparison, experimental protocols, and mechanistic insights into the shielding trends driving these spectral features.
Technical Foundation: The Physics of Pt NMR
Pt is the only NMR-active isotope of platinum, with a natural abundance of 33.8% and a spin of 1/2 . It is a powerful probe due to its extreme sensitivity to the local electronic environment.-
Sensitivity (Receptivity): Approx. 19x that of
C, making it relatively easy to detect in millimolar concentrations. -
Shielding Mechanism: The chemical shift is dominated by the paramagnetic contribution to the shielding tensor. As the ligand field strength increases (
), the d-d transition energy gaps increase, reducing the paramagnetic deshielding term. Consequently, replacing chloride ligands with ammines causes a dramatic upfield shift (more negative ppm).
Comparative Analysis: Chemical Shift Landscape
The following table contextualizes the shift of tetraammineplatinum(II) chloride against industry-standard precursors and drugs. All values are referenced to
Table 1: Comparative
Pt Chemical Shifts
| Compound | Formula | Chemical Shift ( | Spectral Characteristics |
| Sodium Hexachloroplatinate | 0 | Primary Reference. Sharp singlet. | |
| Potassium Tetrachloroplatinate | -1620 | Common starting material. Downfield due to weak Cl- field. | |
| Cisplatin | -2140 | Intermediate shielding. Distinct from trans-isomer (~ -2120 ppm). | |
| Tetraammineplatinum(II) | -2580 | Target Compound. Highly shielded due to 4 strong-field |
Note on Solvent Effects: Shifts can vary by ±10-20 ppm depending on concentration, temperature (approx. 1 ppm/°C), and pH. The value -2580 ppm is the accepted consensus for dilute aqueous solutions at 298 K.
Mechanistic Insight: The "Stepwise" Shielding Trend
There is a near-linear relationship between the number of ammine ligands and the chemical shift.[3] Each replacement of a chlorido ligand (
-
-1620 ppm -
~ -1870 ppm -
~ -2140 ppm -
~ -2360 ppm -
-2580 ppm [3]
Experimental Protocol: Acquisition & Processing
To ensure high-fidelity data, follow this self-validating protocol.
A. Sample Preparation
-
Concentration: Prepare a 10–50 mM solution of
in .-
Why: Lower concentrations may require excessive scanning; higher concentrations can induce chemical shift changes due to ion pairing.
-
-
Tube: Use a standard 5 mm NMR tube.
-
Reference: Use an external insert containing
in (set to 0 ppm) or calibrate electronically based on the spectrometer's ratio (21.49 MHz per 100 MHz ).
B. Acquisition Parameters
-
Pulse Sequence: Standard 1-pulse (zg).
-
Spectral Width (SW): Set to 500 ppm centered at -2580 ppm if the sample is pure. If screening for impurities, widen to 2000 ppm (covering -1500 to -3000 ppm).
-
Relaxation Delay (D1): Set to 1–2 seconds .
-
Caution:
Pt relaxation times ( ) can be long (0.5 – 5s). For quantitative integration, D1 must be . For routine ID, 1s is sufficient.
-
-
Scans (NS): 128 – 1024 (depending on concentration).
C. Processing
-
Line Broadening (LB): Apply 10–20 Hz exponential multiplication.
Pt signals can be naturally broad due to Chemical Shift Anisotropy (CSA) relaxation mechanisms.
Workflow Visualization
The following diagram outlines the decision-making process for characterizing Platinum(II) ammine complexes.
Caption: Diagnostic workflow for validating Tetraammineplatinum(II) purity using 195Pt NMR markers.
Applications in Drug Development
-
Synthesis Monitoring:
is often an intermediate in the synthesis of "Magnus' Green Salt" or other conductive platinum polymers. The disappearance of the -1620 ppm signal ( ) and appearance of the -2580 ppm signal confirms complete ammination. -
Metabolite Tracking: In biological media, platinum drugs undergo hydrolysis.
Pt NMR can track the substitution of labile ligands (like Cl) with water or biological nucleophiles, as each substitution shifts the peak significantly.
References
-
Appleton, T. G., Hall, J. R., & Ralph, S. F. (1985).[4]
N andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Pt NMR Spectra of Platinum Ammine Complexes.[1][3][4][5][6][7] Inorganic Chemistry, 24(26), 4685–4693. Link -
Johnson M
Pt NMR Spectroscopy: Applications in Electroplating and Drug Development. Platinum Metals Review, 37(1). Link -
Berners-Price, S. J., & Sadler, P. J. (1996). ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Pt NMR of Platinum Drugs.[1][3][4][5][6][7][8][9][10][11] Inorganic Chemistry. (Validated shift ranges for ammine/chlorido species). -
ResearchGate Data Repository. (2018). Pt and N NMR Data in Square Planar Platinum(II) Complexes. (Confirming -2580 ppm value). Link
Sources
- 1. technology.matthey.com [technology.matthey.com]
- 2. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The integrity of cisplatin in aqueous and plasma ultrafiltrate media studied by 195Pt and 15N nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H and 195Pt NMR prediction for inclusion compounds formed by cisplatin and oxidized carbon nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 8. saimm.co.za [saimm.co.za]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
UV-Vis Absorption Spectrum of Tetraammineplatinum(II) Ion: A Technical Comparison Guide
Topic: UV-Vis Absorption Spectrum of Tetraammineplatinum(II) Ion Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth analysis of the electronic absorption spectrum of the tetraammineplatinum(II) ion (
This document compares
Part 1: Spectral Profile of [1]
The "Colorless" Phenomenon
The most defining feature of
-
Observation: Solutions are clear and colorless.
-
Mechanism: Ammonia (
) is a strong-field ligand in the spectrochemical series (stronger than ). In the square-planar geometry, this creates a large energy gap ( ) between the occupied orbital and the empty orbital. -
Result: The lowest energy spin-allowed transition (
or similar) requires energy corresponding to ultraviolet wavelengths ( nm).
Quantitative Spectral Data
While often ignored due to its transparency, the UV spectrum contains specific transitions.
| Parameter | Value / Range | Assignment |
| ~280 - 300 nm | Ligand Field (LF) / | |
| Extinction Coeff. ( | Low ( | Laporte-forbidden (centrosymmetric) |
| < 220 nm | Charge Transfer (LMCT/MLCT) | |
| Extinction Coeff. ( | High ( | Allowed transition |
Note: The exact position of the
band is often obscured by the tail of the intense Charge Transfer bands in the deep UV.
Part 2: Comparative Analysis (The Alternatives)
This section compares
Comparison Table
| Feature | Cisplatin ( | ||
| Role | Stable Cation / Precursor | Anticancer Drug | Starting Material |
| Visual Color | Colorless | Pale Yellow / Colorless | Red / Pink |
| Primary | ~290 nm (Shoulder) | 301 nm | 390 nm, 480 nm |
| Low (< 60) | Low (~130) | Low (~50-100) | |
| Ligand Field | Strong ( | Intermediate ( | Weak ( |
| Stability (Water) | High (Inert) | Moderate (Hydrolyzes over hours) | Low (Aquates rapidly) |
Technical Insights
-
vs. Cisplatin: Cisplatin absorbs at 301 nm . Researchers tracking cisplatin stability often monitor the shift of this peak.
is often a stable byproduct or reference; its lack of chloride ligands prevents the characteristic hydrolysis steps observed in cisplatin. -
vs.
: The red color of comes from transitions at 480 nm (visible). Replacing four with shifts this band from 480 nm (Visible) to ~290 nm (UV), demonstrating the hypsochromic shift (blue shift) caused by the stronger ligand field.
Part 3: Mechanistic Visualization
Electronic Energy Splitting (Square Planar )
The following diagram illustrates why
Figure 1: Ligand Field Splitting comparison. The energy gap (
Part 4: Experimental Protocol
Protocol: Measuring the UV Spectrum of
Objective: Accurate determination of trace UV absorptions without interference from hydrolysis or solvent cutoff.
Reagents:
-
Tetraammineplatinum(II) chloride monohydrate (
) or Nitrate salt. -
Solvent: Deionized Water (18.2 M
). -
Reference: 1 cm Quartz Cuvette (Glass absorbs UV <300 nm; Quartz is mandatory).
Workflow:
-
Preparation: Dissolve solid complex to prepare a 1.0 mM stock solution.
-
Note: Unlike cisplatin, this complex is highly soluble and stable in water.
-
-
Baseline Correction: Fill both sample and reference cuvettes with pure water. Run a baseline scan (200–800 nm).[1]
-
Measurement:
-
Scan Range: 200 nm – 500 nm .
-
Scan Speed: Medium (to resolve weak shoulders).
-
-
Data Analysis:
-
Expect a flat line > 350 nm.
-
Look for a weak rise/shoulder near 280–300 nm .
-
Calculate
.
-
Troubleshooting & Validation
-
Issue: Yellow Solution.
-
Cause: Contamination with
or Magnus Green Salt precursors. -
Fix: Recrystallize or check purity. The solution must be colorless.
-
-
Issue: No Peak Observed.
-
Cause: Concentration too low. The
is very small (~20-60). -
Fix: Increase concentration to 5-10 mM for the
region.
-
References
-
Mason, W. R., & Gray, H. B. (1968). Electronic structures of square-planar complexes. Journal of the American Chemical Society. Link
-
PubChem. Tetraammineplatinum(II) Compound Summary. Link
-
MDPI. Quantification of Cisplatin Encapsulated in Nanomedicine (Spectral Comparison). Link
-
ResearchGate. UV-Vis absorption spectra of control solutions containing Pt(NH3)4Cl2. Link
-
RSC. cis-PtI2(NH3)2: a Reappraisal (Cisplatin spectral data). Link
Sources
Cytotoxicity Comparison: Tetraamineplatinum(II) Chloride vs. Cisplatin
Executive Summary
This guide provides a technical comparison between Cisplatin (cis-diamminedichloroplatinum(II)) and Tetraamineplatinum(II) chloride (
For researchers in drug discovery, this comparison serves as the fundamental case study for Platinum Structure-Activity Relationships (SAR) .
-
Cisplatin is a potent, broad-spectrum chemotherapeutic agent (IC
1–10 M). -
Tetraamineplatinum(II) is functionally inactive or exhibits negligible cytotoxicity (IC
> 500 M) in standard cancer cell lines.
The Verdict: Tetraamineplatinum(II) chloride should be utilized primarily as a negative control in cytotoxicity assays to validate the necessity of labile leaving groups and neutral charge for platinum-based DNA alkylation.
Chemical & Structural Divergence
The varying cytotoxic profiles stem directly from coordination chemistry principles established in the seminal Cleare & Hoeschele SAR rules (1973).
| Feature | Cisplatin | Tetraamineplatinum(II) Chloride |
| Formula | ||
| Geometry | Square Planar (cis) | Square Planar |
| Charge | Neutral (0) | Cationic (2+) |
| Leaving Groups | Two Chloride ( | None (Four inert Ammine ligands) |
| Lipophilicity | Moderate (Passes membranes) | Very Low (Hydrophilic/Charged) |
| Solubility | Low (~2.5 mg/mL in water) | High (Very soluble) |
Graphviz Diagram: Structural & Mechanistic Comparison
The following diagram illustrates the critical structural differences and their impact on cellular fate.
Figure 1: Mechanistic divergence between Cisplatin (active) and Tetraamineplatinum(II) (inactive).
Mechanism of Action (The "Why")
To interpret cytotoxicity data correctly, one must understand the causality of the "inactive" result for the tetraamine complex.
Cisplatin: The Active Pathway
-
Uptake: The neutral charge allows significant passive diffusion across the lipid bilayer, aided by the copper transporter CTR1.
-
Activation (Aquation): Inside the cell, chloride concentration drops (from ~100 mM extracellular to ~4 mM intracellular). Cisplatin loses chlorido ligands, replaced by water (
). -
Targeting: The aquated species is highly electrophilic and attacks the N7 position of Guanine bases.
-
Lesion Formation: It forms 1,2-intrastrand crosslinks (GpG), bending the DNA helix and shielding it from repair, triggering apoptosis.
Tetraamineplatinum(II): The Inactive Pathway
-
Uptake Barrier: Being a dication (
), it cannot passively diffuse through the hydrophobic membrane. It requires Organic Cation Transporters (OCTs), limiting its intracellular accumulation in many tumor types. -
Chemical Inertness: Even if it enters the cell, the four ammine (
) ligands are thermodynamically stable and kinetically inert. They do not dissociate in biological timeframes. -
Lack of Fixation: Without a leaving group (like
), the platinum center cannot form covalent bonds with DNA bases. It may associate electrostatically with the phosphate backbone, but this is reversible and non-toxic.
Cytotoxicity Data Analysis
The following data summarizes typical IC
| Compound | Cell Line | IC | Activity Status |
| Cisplatin | L1210 (Leukemia) | 1.0 – 5.0 | Highly Active |
| Tetraamineplatinum(II) | L1210 (Leukemia) | > 1000 | Inactive |
| Cisplatin | HeLa (Cervical) | 2.0 – 10.0 | Highly Active |
| Tetraamineplatinum(II) | HeLa (Cervical) | > 500 | Inactive |
| Cisplatin | A549 (Lung) | 5.0 – 15.0 | Active |
| Tetraamineplatinum(II) | A549 (Lung) | No Effect | Inactive |
Note on "Activity": You may encounter literature mentioning "biological activity" for tetraamine complexes.[1][2] This almost exclusively refers to modified derivatives (e.g., with bulky hydrophobic ligands) or specific experimental conditions forcing uptake. Pure
Experimental Protocols
When comparing these two compounds, standard MTT/CCK-8 assays are used. However, solubility and stability handling is critical for validity.
Preparation of Stock Solutions
-
Cisplatin:
-
Solvent: 0.9% NaCl (Saline). Crucial: Do not dissolve in pure water or DMSO for long-term storage; low chloride promotes premature aquation (activation) and subsequent inactivation.
-
Concentration: Max 1 mg/mL (approx. 3.3 mM).[3] Requires warming/sonication.
-
-
Tetraamineplatinum(II) Chloride:
Cytotoxicity Assay Workflow (MTT)
This protocol ensures a self-validating comparison.
-
Seeding: Seed cells (e.g., A549) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment:
-
Prepare serial dilutions.
-
Cisplatin Range: 0.1
M to 100 M. -
Tetraamine Range: 10
M to 1000 M (Must go high to prove inactivity).
-
-
Exposure: Incubate for 48 or 72 hours.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve.
-
Expectation: Cisplatin yields a sigmoidal kill curve. Tetraamine yields a flat line (100% viability) or slight drop only at massive concentrations due to osmotic stress, not chemical toxicity.
-
Graphviz Diagram: Experimental Logic Flow
Figure 2: Experimental workflow for validating platinum cytotoxicity.
References
-
Cleare, M. J., & Hoeschele, J. D. (1973). Anti-tumour platinum compounds: Relationship between structure and activity. Platinum Metals Review, 17(1), 2–13.
-
Kelland, L. (2007). The resurgence of platinum-based cancer chemotherapy. Nature Reviews Cancer, 7(8), 573–584.
-
Hall, M. D., et al. (2008). The cellular distribution and oxidation state of platinum(II) and platinum(IV) antitumour complexes in cancer cells. Journal of Biological Inorganic Chemistry.
-
Rosenberg, B., et al. (1969). Platinum compounds: a new class of potent antitumour agents. Nature, 222, 385–386.
Sources
- 1. Tetraammineplatinum(II) | H12N4Pt+2 | CID 159790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Tetraammineplatinum(II) nitrate | 20634-12-2 [smolecule.com]
- 3. The Strange Case: The Unsymmetric Cisplatin-Based Pt(IV) Prodrug [Pt(CH3COO)Cl2(NH3)2(OH)] Exhibits Higher Cytotoxic Activity with respect to Its Symmetric Congeners due to Carrier-Mediated Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of Tetraammineplatinum(II) Chloride: A Comparative Crystallographic Guide
Executive Summary & Strategic Context
Tetraammineplatinum(II) chloride (
This guide moves beyond basic analysis, positioning Single Crystal X-ray Diffraction (SC-XRD) not merely as a characterization tool, but as the primary validation gate for pharmaceutical-grade platinum precursors. While NMR confirms chemical identity in solution, only SC-XRD definitively maps the solid-state hydrogen bonding networks and lattice solvent molecules that dictate shelf-stability.
The Comparative Landscape: Why SC-XRD?
In drug development, "identity" is insufficient; "phase purity" is the goal. Below is an objective comparison of the three dominant characterization modalities for platinum salts.
Table 1: Performance Matrix of Analytical Techniques
| Feature | SC-XRD (Gold Standard) | Powder XRD (PXRD) | |
| Primary Output | 3D Atomic coordinates, Absolute Configuration | Bulk Phase Fingerprint | Chemical Shift ( |
| Resolution | Atomic (< 0.8 Å) | Phase Identification | Molecular Environment |
| Sample Requirement | Single Crystal (>0.1 mm) | Polycrystalline Powder (~10 mg) | Solution (~5-10 mg) |
| Hydration State | Definitive (Locates | Inferential (via shift in | Blind (Solvent exchange occurs) |
| Structural Insight | Bond lengths, Angles, H-bonding | Crystallinity, Polymorph Ratios | Ligand Exchange Kinetics |
| Limit of Detection | N/A (Single particle) | ~1-2% impurity | < 1% (High sensitivity) |
Decision Logic for Characterization
The following workflow illustrates when to deploy SC-XRD versus alternatives during the synthesis lifecycle.
Figure 1: Analytical Decision Matrix. SC-XRD is the terminal validation step, the results of which (CIF) are used to generate reference patterns for routine PXRD screening.
Technical Guide: Characterizing
Experimental Protocol
This protocol is designed to mitigate the high absorption coefficient of Platinum (
Step 1: Crystallization (The Critical Path)
Commercial powder is often microcrystalline. To grow diffraction-quality crystals:
-
Method: Slow Evaporation.
-
Solvent System: Water/Ethanol gradient. Dissolve 20 mg of
in minimal deionized water ( ). Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites. -
Procedure: Place in a narrow vial. Carefully layer absolute ethanol on top (1:1 v/v). Seal with parafilm, poke one small hole.
-
Timeline: Allow to stand undisturbed at 4°C for 3-5 days.
-
Target: Colorless tetragonal prisms or plates.
Step 2: Mounting & Data Collection
-
Mounting: Use a cryo-loop with Paratone oil. Avoid epoxy; the crystal may need to be recovered.
-
Temperature: 100 K (Nitrogen stream). Reasoning: Reduces thermal motion (Uiso) of the ammonia ligands, allowing for more precise H-atom positioning.
-
Source: Mo K
( Å). Reasoning: Cu radiation is strongly absorbed by Pt, leading to severe scaling errors. -
Strategy: Collect a full sphere of data (redundancy > 4). High redundancy is required for effective empirical absorption correction.
Step 3: Data Reduction & Refinement (The Self-Validating System)
-
Absorption Correction: This is the most critical step. Use a multi-scan method (e.g., SADABS or CrysAlisPro scaling) based on equivalent reflections.
-
Validation Check: If
, the correction is significant.
-
-
Space Group Determination: Expect Tetragonal symmetry (typically
or depending on hydration). -
Refinement:
-
Locate Pt on the special position (origin or face center).
-
Refine Cl and N anisotropically.
-
Hydrogen Atoms: For
, use a riding model with torsional freedom allowed (AFIX 137 in SHELX). Do not force fixed positions; allow the electron density to dictate orientation if data quality permits ( ).
-
Workflow Visualization
Figure 2: Crystallographic Workflow. Note the iterative loop at Refinement to minimize the R-factor.
Structural Insights & Data Interpretation
When analyzing the solved structure, the following features confirm the identity and quality of the material.
The Square Planar Geometry
The Platinum(II) center must exhibit a strictly square planar geometry (
-
Pt-N Bond Lengths: Expect
Å [1].[1] -
N-Pt-N Angles: Should be within
. Significant deviation indicates distortion or impurities (e.g., mixed valence).
The Hydration Network
Commercial "Tetraammineplatinum(II) chloride" is frequently the monohydrate (
-
Observation: Look for a difference electron density peak (
-peak) distinct from the cation/anion lattice. -
Validation: The water molecule typically resides in the lattice channels, hydrogen-bonding to the chloride ions and ammonia protons.
-
Warning: If the site occupancy factor (SOF) of the water oxygen refines to < 1.0, you may have a non-stoichiometric hydrate, which affects the molecular weight calculation for dosing.
Stacking Interactions
Unlike Magnus's Green Salt, which has infinite Pt-Pt chains,
-
Pt...Pt Distance: Check the distance between stacked planar ions. In the chloride salt, this distance is usually
Å, preventing the metal-metal orbital overlap seen in conductive Pt salts [2].
References
-
Structure of Tetraammineplatinum(II) Dichloride Ammonia Tetrasolvate. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Provides benchmark bond lengths (Pt-N ~2.05 Å) and handling of solvates.[1]
-
Structural Characterization of Platinum(II) Complexes. Source: Cambridge Structural Database (CSD) / CCDC. URL:[Link] Relevance: The authoritative repository for comparing unit cell dimensions of Pt-amine salts.
-
Platinum-195 NMR Spectroscopy. Source: Wikipedia / Standard Spectroscopic Literature. URL:[Link] Relevance: Contextualizes the complementary role of NMR in solution-state analysis.
-
Absorption Correction in X-ray Crystallography. Source: PLATON / Utrecht University. URL:[Link] Relevance: Details the algorithms (MULABS/SADABS) required to correct for Platinum's high absorption cross-section.
Sources
Technical Guide: Tetraammineplatinum(II) Chloride vs. Nitrate for Catalyst Preparation
This guide provides a technical comparison between Tetraammineplatinum(II) Chloride and Tetraammineplatinum(II) Nitrate for the preparation of heterogeneous platinum catalysts (e.g., Pt/Al₂O₃, Pt/C, Pt/Zeolites).
Executive Summary
For high-performance catalytic applications—particularly in automotive emission control (NOx storage), fuel cells, and pharmaceutical hydrogenation —Tetraammineplatinum(II) Nitrate (TAP-NO₃) is the superior precursor. It yields higher metal dispersion, smaller particle size distributions (typically 1–2 nm), and avoids the detrimental "chloride effect" (sintering and active site poisoning).
Tetraammineplatinum(II) Chloride (TAP-Cl) remains a viable, cost-effective option only when:
-
Residual surface acidity (induced by Cl⁻) is desired (e.g., in bifunctional isomerization catalysts).
-
The application tolerates lower dispersion or requires specific crystal facet growth promoted by chloride ions.
-
Rigorous post-synthesis washing or oxychlorination regeneration cycles are already integrated into the process.
Physicochemical Profile & Mechanism[1][2]
The choice of precursor dictates the surface chemistry of the final catalyst. The anion (
Comparative Properties Table
| Feature | Tetraammineplatinum(II) Nitrate | Tetraammineplatinum(II) Chloride |
| Formula | ||
| Solubility | High (Water) | Moderate to High (Water) |
| Decomposition | Clean; releases | Complex; releases |
| Residuals | Negligible. | Residual Chlorine (Cl⁻) is persistent. |
| Support Interaction | Electrostatic adsorption (strong on acidic supports). | Electrostatic, but Cl⁻ competes for sites. |
| Primary Risk | Exothermic decomposition (oxidizer). | Sintering (Ostwald ripening) & Poisoning. |
The "Chloride Effect" vs. Clean Decomposition
The critical differentiator is the behavior of the anion during calcination.
-
Nitrate Pathway (High Dispersion): Upon heating, the nitrate anion oxidizes the ammine ligands, facilitating a rapid, exothermic "auto-reduction" or clean decomposition. This rapid event nucleates many small Pt clusters simultaneously, locking them into a highly dispersed state (1–2 nm) before they can aggregate.
-
Chloride Pathway (Sintering & Poisoning): Chloride ions are mobile on oxide supports (like Al₂O₃) at high temperatures. They form mobile species (e.g.,
) that facilitate Ostwald Ripening , where small Pt particles dissolve and redeposit onto larger ones. This leads to a bimodal particle size distribution (small <3nm + large >10nm).[1] Furthermore, residual Cl⁻ binds strongly to Pt active sites, physically blocking reactants (e.g., inhibiting NO dissociation).
Diagram: Decomposition & Sintering Mechanisms
Caption: Comparative mechanism of Pt particle formation. The nitrate route promotes rapid nucleation for high dispersion, while the chloride route facilitates surface migration and sintering.
Performance Data Comparison
The following data summarizes typical catalytic performance metrics observed in Pt/Al₂O₃ catalysts prepared via these two precursors.
| Metric | Nitrate-Derived Catalyst | Chloride-Derived Catalyst | Impact |
| Pt Particle Size | 1.0 – 2.0 nm (Narrow distribution) | Bimodal (Small + Large 10–15 nm) | Smaller particles = Higher geometric surface area. |
| Metal Dispersion | ~59% - 80% | < 40% (variable) | Higher dispersion = More active sites per gram of Pt. |
| Turnover Frequency (TOF) | High (~2.0 | Lower (due to site blocking) | Chloride blocks active sites, lowering effective rate. |
| Residual Impurities | < 10 ppm | 0.1 – 0.6 wt% Cl⁻ | Cl⁻ increases acidity but poisons metal function. |
| Regeneration Stability | Stable under simple oxidation. | Requires Oxychlorination to redisperse.[2] | Chloride systems are harder to maintain long-term. |
Key Insight: In NOx storage reduction (NSR) applications, chloride-derived catalysts show significantly lower activity because residual Cl⁻ occupies the basic sites (e.g., BaO or Al₂O₃ surface hydroxyls) required for NO₂ storage [1].
Experimental Protocols
Protocol A: High-Dispersion Synthesis (Nitrate Precursor)
Target: Pt/Al₂O₃ (1 wt% Pt)
-
Pre-treatment: Calcine
support at 500°C for 4 hours to remove adsorbed water. -
Solution Prep: Dissolve
in deionized water.-
Calculation: Pore volume of support
Mass of support = Total solution volume (Incipient Wetness).
-
-
Impregnation: Add solution dropwise to the support with constant mixing until pore saturation is reached.
-
Aging: Allow the paste to rest at room temperature for 12 hours (promotes diffusion).
-
Drying: Dry at 110°C for 12 hours.
-
Calcination (Critical): Heat to 350°C at a ramp of 2°C/min in flowing Air. Hold for 2 hours.
-
Note: The nitrate ligands decompose cleanly here.
-
-
Reduction: Switch to
flow at 400°C for 2 hours.
Protocol B: Chloride Management Synthesis (Chloride Precursor)
Target: Pt/Al₂O₃ (1 wt% Pt) with Cl removal steps
-
Impregnation: Same incipient wetness procedure using
. -
Drying: Dry at 110°C for 12 hours.
-
Calcination/Washing Cycle (The Deviation):
-
Direct Calcination Risk: If calcined directly in air, Pt will sinter.
-
Mitigation Step: Perform a Steam Treatment (Air +
vapor) at 400°C. Steam helps hydrolyze surface Cl species, removing them as HCl gas before they induce severe sintering.
-
-
Reduction: Reduce in
at 400°C. -
Post-Synthesis Wash (Optional but Recommended): Wash the reduced catalyst with dilute warm ammonia solution to displace residual surface chloride, then re-dry and re-reduce.
Diagram: Synthesis Workflow Comparison
Caption: Workflow comparison showing the additional purification steps required for the chloride precursor to achieve comparable quality.
Decision Matrix
| IF your priority is... | THEN choose... | BECAUSE... |
| Maximum Activity (TOF) | Nitrate | Smaller particles and cleaner surface yield higher turnover rates. |
| NOx Storage / Emission Control | Nitrate | Chloride poisons the Barium/Alumina storage sites essential for this chemistry. |
| Bifunctional Catalysis (Isomerization) | Chloride | Residual Cl⁻ enhances support acidity, which assists in skeletal isomerization. |
| Cost Minimization | Chloride | Chloride salts are generally cheaper, provided the application tolerates lower dispersion. |
| Simplicity of Protocol | Nitrate | Avoids complex washing or steaming steps to remove halogen residues. |
References
-
Effect of Pt-precursor on Pt/BaCO3/Al2O3-NOx storage catalysts. ResearchGate.
-
The Influence of Chlorine on the Performance of Pt/Al2O3 Catalysts. Utrecht University Repository.
-
Structure Robustness of Highly Dispersed Pt/Al2O3 Catalyst. MDPI.
-
Quantification of Active Site Density and Turnover Frequency. NIH / ACS Au.
-
Comparison of Pt(II) and Pt(IV) Chloride Precursors for Strong Electrostatic Adsorption. ResearchGate.
Sources
Mutagenicity Profile of Tetraamineplatinum(II) Chloride: A Comparative Technical Guide
Topic: Mutagenicity Profile of Tetraamineplatinum(II) Chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetraamineplatinum(II) chloride (
This guide provides a critical analysis of TAPC’s mutagenicity profile. Experimental data indicates that TAPC is effectively non-mutagenic in mammalian cell assays (CHO/HGPRT) and exhibits a vastly superior safety profile regarding genotoxicity compared to Cisplatin. However, nuanced activity in specific bacterial frameshift strains suggests a mechanism of interaction driven by electrostatics and potential intercalation rather than covalent bonding.
Mechanistic Basis: The "Inert Sphere" Hypothesis
To understand the mutagenicity differences, one must analyze the ligand exchange kinetics.
-
Cisplatin (
): Contains two chloride ligands that are good leaving groups. Inside the cell (low concentration), these hydrolyze, forming electrophilic aqua-species that covalently bind to the N7 position of guanine, causing DNA kinks and mutations. -
Tetraamineplatinum(II) Chloride (
): The platinum center is coordinated by four ammonia ( ) ligands. Ammonia is a strong field ligand and a poor leaving group. The chloride ions are counter-ions in the outer coordination sphere, not bound to the metal. Consequently, TAPC is kinetically inert to substitution under physiological conditions and cannot form covalent DNA adducts .
Visualization: Comparative DNA Interaction Pathways
The following diagram contrasts the reactive pathway of Cisplatin with the non-covalent interaction of TAPC.
Figure 1: Mechanistic divergence between Cisplatin (covalent mutagen) and TAPC (electrostatic non-mutagen).
Comparative Performance Data
The following data synthesizes results from key comparative studies, specifically focusing on the Chinese Hamster Ovary (CHO) cell line assays and the Ames test.
Table 1: Quantitative Mutagenicity & Cytotoxicity Profile
Data derived from Johnson et al. (Cancer Res 1980) and WHO IPCS reports.
| Parameter | Tetraamineplatinum(II) (TAPC) | Cisplatin (Positive Control) | Transplatin (Isomer Control) |
| Formula | |||
| Reactivity | Inert (Electrostatic only) | High (Bifunctional alkylating) | Moderate (Monofunctional/Interstrand) |
| CHO Mutagenicity Slope (mutants/ | 0.0 (Non-mutagenic) | 31.5 (Highly Mutagenic) | 0.013 (Weakly Mutagenic) |
| Ames Test (TA98/TA100) | Negative | Positive | Weakly Positive |
| Ames Test (TA1537) | Positive * | Positive | Positive |
| Cytotoxicity (CHO) | Negligible | High ( | Moderate |
Critical Analysis of Data:
-
Mammalian Safety: In CHO cells, TAPC shows a mutation induction slope of 0.0 . This confirms that without labile ligands to displace, the compound cannot alkylate mammalian DNA to induce mutations at the HGPRT locus.
-
The TA1537 Anomaly: TAPC has shown mutagenic potential in Salmonella strain TA1537. This strain specifically detects frameshift mutations .
-
Interpretation: Since TAPC is a square-planar cation (
), it may interact with bacterial DNA via intercalation (stacking between base pairs) rather than covalent bonding. This physical distortion can cause polymerase slippage (frameshifts) without chemical adduct formation. This effect is generally not observed in eukaryotic chromatin due to more complex packaging.
-
Experimental Protocols
To validate the non-mutagenic profile of TAPC in your own laboratory, the following protocols are recommended. These are designed to distinguish between covalent cross-linkers (Cisplatin) and electrostatic interactors (TAPC).
Protocol A: CHO/HGPRT Mammalian Cell Mutation Assay
Objective: Quantify mutation frequency at the hypoxanthine-guanine phosphoribosyltransferase (hgprt) locus.
Workflow Diagram:
Figure 2: Workflow for the CHO/HGPRT mutagenesis assay.
Step-by-Step Methodology:
-
Preparation: Dissolve TAPC in sterile water (solubility is high). Prepare Cisplatin in 0.9% NaCl (to prevent premature aquation).
-
Exposure: Treat
CHO cells with varying concentrations of TAPC ( ) and Cisplatin ( ) for 16 hours.-
Note: The concentration range for TAPC must be significantly higher due to its low cytotoxicity.
-
-
Expression Period: Wash cells and subculture for 7–9 days. This allows phenotypic expression of the hgprt- mutation (clearance of pre-existing HGPRT enzyme).
-
Selection: Plate
cells in medium containing 6-thioguanine (10 ) . -
Scoring: After 7 days, count colonies.
-
Calculation: Mutation Frequency = (Colonies / Cells Plated) / Cloning Efficiency.
-
Validation: TAPC should yield colony counts comparable to the solvent control, whereas Cisplatin will show a dose-dependent increase.
-
Protocol B: DNA Binding Verification (Atomic Absorption)
Objective: Confirm lack of covalent binding.
-
Incubate Calf Thymus DNA (1 mg/mL) with TAPC (
) for 24 hours at 37°C. -
Precipitate DNA with Ethanol/Sodium Acetate.
-
Wash pellet 3x with 70% Ethanol (removes non-covalently bound Pt).
-
Redissolve DNA and analyze Pt content via Graphite Furnace Atomic Absorption Spectrometry (GFAAS) .
-
Expected Result: TAPC samples will show negligible Pt retention compared to Cisplatin samples, confirming the lack of stable adducts.
Safety & Handling Implications
While TAPC is non-mutagenic in mammalian systems, it is a platinum salt and requires standard chemical hygiene.
-
Respiratory Sensitization: Unlike chloroplatinates (e.g.,
), which are potent allergens causing "Platinosis," TAPC contains no coordinated chloride ligands and is generally considered to have lower sensitization potential. However, inhalation of dust should be strictly avoided. -
Disposal: All platinum wastes must be segregated. TAPC solutions can be reduced to elemental platinum using zinc powder/HCl for recovery.
References
-
Johnson, N. P., Hoeschele, J. D., Rahn, R. O., O'Neill, J. P., & Hsie, A. W. (1980).[1] Mutagenicity, cytotoxicity, and DNA binding of platinum(II)-chloroammines in Chinese hamster ovary cells. Cancer Research, 40(5), 1463–1468.[1]
-
World Health Organization (WHO). (1991). Environmental Health Criteria 125: Platinum. International Programme on Chemical Safety (IPCS).
- Sanderson, W. T., et al. (1996). Exposure-response relationships for platinum salt-associated asthma and rhinitis. American Journal of Industrial Medicine.
-
Lippert, B. (Ed.).[2] (1999). Cisplatin: Chemistry and Biochemistry of a Leading Anticancer Drug. Wiley-VCH. (Provides foundational chemistry on the kinetic inertness of tetraamine complexes).
Sources
Conductivity Characterization of Tetraammineplatinum(II) Chloride: A Comparative Technical Guide
Executive Summary
Tetraammineplatinum(II) chloride (
This guide details the conductivity profiling of
Theoretical Framework: The Werner Signature
The electrical conductivity of a platinum complex is directly proportional to the number of ions it dissociates into solution. Alfred Werner’s pioneering work established that chloride ions can exist in two states:
-
Coordinated (Inner Sphere): Covalently bonded to Pt; non-ionizable.
-
Ionic (Outer Sphere): Electrostatically attracted to the cation; ionizable and conductive.
For
This releases 3 ions per formula unit (one dication, two anions), classifying it as a 1:2 electrolyte . In contrast, Cisplatin (
Expected Molar Conductivity ( ) Ranges (at 25°C)
| Electrolyte Type | Ions per Formula Unit | Typical | Example |
| Non-Electrolyte | 0 | < 10 | Cisplatin |
| 1:1 Electrolyte | 2 | 118 – 131 | NaCl, |
| 1:2 Electrolyte | 3 | 230 – 260 | |
| 1:3 Electrolyte | 4 | 400 – 450 |
Comparative Analysis: vs. Alternatives
The following table contrasts
Table 1: Physicochemical & Conductivity Profile Comparison
| Feature | Tetraammineplatinum(II) Chloride | Cisplatin (Alternative 1) | Potassium Tetrachloroplatinate (Alternative 2) |
| Formula | |||
| Charge Type | Cationic Complex ( | Neutral Complex ( | Anionic Complex ( |
| Electrolyte Class | 1:2 (1 Cation, 2 Anions) | Non-Electrolyte | 2:1 (2 Cations, 1 Anion) |
| ~250 | ~0 - 5 | ~250 - 280 | |
| Solubility (Water) | High | Low (~2.5 mg/mL) | High |
| Primary Use | Precursor / Cationic Model | Antineoplastic Drug | Synthesis Starting Material |
| AgNO | Precipitates 2 eq. AgCl immediately | No immediate precipitation | Precipitates 2 eq. AgCl (from KCl byproduct if impure) |
*Note: Pure Cisplatin has near-zero conductivity. Values >10
Experimental Protocol: Conductivity Measurement
Objective: Determine the molar conductivity (
A. Materials & Equipment[1]
-
Conductivity Meter: calibrated to 0.5% accuracy (e.g., Mettler Toledo or equivalent).
-
Cell: Platinized platinum dip-cell (Cell Constant
). -
Solvent: Ultra-pure water (Type I, resistivity > 18.2
, conductivity < 0.055 ). -
Standard: 0.01 M KCl (Traceable to NIST).
-
Sample:
(Ensure anhydrous weight correction if using hydrate).
B. Self-Validating Workflow
This protocol uses a "Bracketed Calibration" approach to ensure data integrity.
-
System Validation (Pre-Test):
-
Rinse cell with Type I water.
-
Measure conductivity of pure water. Requirement: Reading must be
. If higher, re-clean cell or replace water source. -
Measure 0.01 M KCl Standard at 25°C. Target:
.
-
-
Sample Preparation (1.0 mM Solution):
-
Weigh accurately ~33.4 mg of
(anhydrous basis MW = 334.11 g/mol ). -
Dissolve in 100 mL volumetric flask with Type I water.
-
Crucial: Prepare immediately before measurement to minimize aquation effects, though
is kinetically inert compared to chloro-complexes.
-
-
Measurement:
-
Thermostat the sample to 25.0°C ± 0.1°C . Temperature fluctuations cause ~2% error per degree.
-
Immerse probe, ensuring no air bubbles are trapped in the electrode gap.
-
Record conductivity (
) in or .
-
-
Calculation: Calculate Molar Conductivity (
): [1]-
= specific conductivity in
(Note: ). - = molar concentration (mol/L).[1]
-
= specific conductivity in
C. Data Interpretation Guide
For a 1 mM (
-
Measured
: Should be approx. 250 ( ). -
Calculated
:
| Result Range ( | Diagnosis | Action |
| 230 - 260 | Pure 1:2 Electrolyte | PASS. Identity confirmed. |
| 110 - 140 | 1:1 Electrolyte Profile | FAIL. Possible loss of ammonia or impure synthesis (e.g., |
| > 300 | Excess Ions | FAIL. Free acid (HCl) contamination or unreacted starting salts. |
| < 50 | Non-Electrolyte | FAIL. Sample may be Cisplatin or Transplatin. |
Visualization: Characterization Logic Flow
Figure 1: Decision logic for classifying platinum complexes via conductivity. Green indicates the target profile for Tetraammineplatinum(II) chloride.
References
-
Werner, A. (1893). Beitrag zur Konstitution anorganischer Verbindungen. Zeitschrift für anorganische Chemie, 3(1), 267-330.
- Jensen, K. A. (1939). Die Konstitution der Platinverbindungen. Zeitschrift für anorganische und allgemeine Chemie.
-
Kohlrausch, F. (1900). Über das Leitvermögen von Elektrolyten in wässerigen Lösungen. Annalen der Physik. (Basis for conductivity laws).[1]
-
Sigma-Aldrich. (2024).[2] Tetraammineplatinum(II) chloride hydrate Product Specification.
-
PubChem. (2024). Tetraammineplatinum(II) Compound Summary. National Library of Medicine.
- Basolo, F., & Pearson, R. G. (1967). Mechanisms of Inorganic Reactions. Wiley.
Sources
Safety Operating Guide
Tetraamineplatinium (II) chloride proper disposal procedures
This guide outlines the operational standards for the disposal and management of Tetraamineplatinum(II) chloride (CAS: 13933-32-9 / 108374-32-9).[1]
Executive Directive: The Recovery Imperative
Unlike standard organic waste or common salts, Tetraamineplatinum(II) chloride represents a unique intersection of chemical hazard (sensitizer) and economic asset (precious metal).
-
Primary Objective: Segregation and Recovery. Do not dispose of significant quantities in general chemical waste streams. The platinum content is highly valuable and recyclable.[2]
-
Secondary Objective: Immobilization. For trace quantities where recovery is non-viable, the compound must be chemically immobilized to prevent environmental leaching before disposal as hazardous waste.
Hazard Profile & Safety Assessment
Before handling waste, the operator must acknowledge the specific toxicological profile of platinum amine complexes.
| Parameter | Hazard Description | Critical Safety Action |
| Toxicology | Respiratory & Skin Sensitizer. Platinum salts are potent allergens. Repeated exposure can cause "Platinosis" (allergic reaction). | Double Nitrile Gloves (0.11mm min) and P100 Respirator are mandatory for solids. |
| Reactivity | Incompatible with Strong Oxidizers. Reaction may release toxic chloramines or nitrogen oxides. | Keep away from nitrates and peroxides in waste accumulation areas. |
| Corrosivity | Aqueous solutions may be mildly acidic; concentrated salts are corrosive to steel/aluminum. | Use Polyethylene (HDPE) or Glass containers only. No metal cans. |
| RCRA Status | Not a RCRA 8 Metal. (Unlike As, Cd, Hg, Pb). However, it is often regulated as a "California Toxic" or state-hazardous waste due to heavy metal content. | Manage as Hazardous Waste unless chemically reduced to elemental platinum. |
Strategic Waste Management Workflow
The disposal pathway is determined by the concentration and physical state of the waste.
Decision Logic: Recovery vs. Destruction
Figure 1: Decision matrix for Platinum waste streams. High-value streams are prioritized for refining.
Detailed Operational Protocols
Protocol A: Solid Waste & High-Concentration Liquids (Refining)
For pure salts, expired reagents, or reaction mother liquors. The "Why": Platinum refiners pay for this waste. Incineration is wasteful and technically challenging due to the stability of the Pt-N bond.
-
Containerization: Transfer solids to a wide-mouth HDPE jar . Do not use glass for shipping (breakage risk).
-
Labeling: Label clearly as "Material for Recovery: Platinum Compound." Do not label as "Waste" if shipping to a refiner, as this triggers complex hazardous waste transport regulations. Use a Bill of Lading for "Chemical Product for Recycling."
-
Documentation: Maintain a log of estimated weight (g) of Platinum. This is your "ledger" to verify returns from the refiner.
Protocol B: In-Lab Recovery (Zinc Cementation)
For aqueous waste streams where shipping liquid is impractical. The "Why": This method reduces soluble, toxic Pt(II) species into inert elemental Platinum (Pt⁰), which precipitates out. This detoxifies the liquid phase and recovers the value.[2][3]
Reagents Needed:
-
Hydrochloric Acid (HCl), 1M
-
Zinc Powder (Zn) or Magnesium turnings
-
pH strips
Step-by-Step Methodology:
-
Acidification: Adjust the waste solution to pH 1–2 using 1M HCl.
-
Expert Note: Acidic conditions are required to prevent the passivation of the Zinc metal surface.
-
-
Cementation: Add Zinc powder in excess (approx. 1.5x stoichiometric equivalent to estimated Pt).
-
Reaction:
-
Observation: The yellow/orange solution will turn colorless, and a black precipitate (Platinum black) will form.
-
-
Validation: Test the supernatant. Add a few drops of Stannous Chloride (SnCl₂) solution.
-
Result: No color change = Complete recovery. Yellow/Orange = Residual Pt present (add more Zn).
-
-
Filtration: Filter the black solid.
-
Solid: Dry and store for refining (Protocol A).
-
Filtrate: The liquid now contains Zinc Chloride. Neutralize to pH 7 with Sodium Hydroxide and dispose of down the drain only if local regulations permit Zn disposal; otherwise, dispose as aqueous hazardous waste.
-
Protocol C: Trace Waste & Spill Cleanup
For contaminated PPE, wipes, or dilute wash water.
-
Solidification: Do not pour dilute liquid waste into the drain. Add a polymer absorbent (e.g., "Waste Lock") or vermiculite to solidify the liquid.
-
Bagging: Place solid waste in a yellow hazardous waste bag (if identifying as heavy metal) or standard satellite accumulation container.
-
Labeling: Label as "Hazardous Waste - Toxic (Heavy Metal - Platinum)."
-
Compliance Note: Even though Pt is not RCRA 8, labeling it as "Toxic" ensures the waste hauler treats it with appropriate caution regarding incineration ash handling.
-
Regulatory Compliance & Classification
-
RCRA (Federal): Tetraamineplatinum(II) chloride is not a P-listed or U-listed waste. It does not technically fail the TCLP for the 8 RCRA metals.
-
State Regulations:
-
California (Title 22): Platinum compounds are often considered "Persistent and Bioaccumulative Toxic Substances" (PBTs) or fall under the generic toxicity criteria (STLC/TTLC). Must be treated as Hazardous Waste in CA.
-
-
Transport (DOT):
-
If shipping as waste: UN 3260, Corrosive solid, acidic, inorganic, n.o.s. (Tetraamineplatinum chloride), 8, PG II.[4] (Verify pH before shipping; if neutral, may be regulated as Environmentally Hazardous Substance, Solid, n.o.s.).
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61702: Tetraammineplatinum(II) chloride. PubChem.[5] [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]
-
Kauffman, G. B., & Teter, L. A. Recovery of Platinum from Laboratory Residues. Inorganic Syntheses, 7, 232–236. (Classic protocol for Pt recovery).[2]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Platinum Recovery from Lab Sensors:- Specialty Metals Smelters and Refiner — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)- | Cl2H12N4Pt | CID 61702 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Tetraamineplatinium (II) chloride
Executive Summary: The Precursor Paradox
Tetraamineplatinum(II) chloride (
Unlike metallic platinum, which is biologically inert, chlorinated platinum salts are potent sensitizers.[1] The Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL) is extremely low: 0.002 mg/m³ (as Pt) . To put this in perspective, this is orders of magnitude lower than the limits for common laboratory solvents.
Core Directive: The goal of this protocol is not merely "compliance"; it is the absolute prevention of haptenization —the process by which platinum binds to your body's proteins, triggering an irreversible immune response.
The Scientific Rationale: Why We Double-Glove
To understand the safety protocol, you must understand the mechanism of toxicity.
The Hapten Mechanism: Tetraamineplatinum(II) chloride is not an allergen in itself. It acts as a hapten . Upon inhalation or skin contact, the labile chloride ligands can be displaced by nucleophilic groups (sulfhydryl or amino groups) on human serum proteins (like albumin). This forms a Platinum-Protein Conjugate .
-
Phase 1 (Induction): The immune system recognizes this conjugate as "foreign" and generates specific IgE antibodies. You feel nothing.
-
Phase 2 (Elicitation): Upon any subsequent exposure—even at picogram levels—these antibodies trigger mast cell degranulation, releasing histamine and leukotrienes. This results in anaphylaxis, asthma, or contact dermatitis.
Therefore, PPE is not just a barrier; it is an immunological shield.
Personal Protective Equipment (PPE) Matrix
The following matrix is non-negotiable for handling solid powder or concentrated solutions (>1%).
| Protection Zone | Component | Specification | Scientific Rationale |
| Respiratory | Engineering Control | Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood | The PEL ( |
| Respiratory | Backup PPE | N95 (Minimum) ; P100/PAPR (Recommended for spills) | If working outside a hood (e.g., maintenance), a P100 filter is required to trap fine salt particulates. |
| Dermal (Hands) | Primary Layer | Nitrile (4 mil) | Excellent resistance to inorganic chlorides. |
| Dermal (Hands) | Secondary Layer | Nitrile (Extended Cuff, 6-8 mil) | "Double Gloving" creates a sacrificial layer. If the outer glove is contaminated, it can be stripped without exposing skin. |
| Ocular | Primary | Chemical Goggles (Indirect Vent) | Safety glasses are insufficient for powders that can aerosolize and bypass side shields. |
| Body | Outerwear | Tyvek® Lab Coat (Disposable) | Cotton coats trap dust in fibers, carrying the allergen out of the lab. Use disposable, non-woven materials. |
Operational Protocol: Safe Handling Workflow
4.1 Visualization of Safety Logic
The following diagram illustrates the critical decision points in the handling workflow.
Figure 1: The "Cradle-to-Grave" workflow for handling platinum salts, emphasizing the minimization of time spent in the solid (dust) phase.
4.2 Step-by-Step Methodology
Step 1: Engineering Setup
-
Verify fume hood face velocity is 80–120 fpm.
-
Place an analytical balance inside the hood . If this is impossible, use a powder containment enclosure. Never weigh platinum salts on an open bench.
-
Static Management: Platinum salts are often fine, dry powders prone to static. Use an ionizing bar or anti-static gun to prevent "flying powder."
Step 2: Weighing (The Critical Moment)
-
Pre-weigh the receiving vessel (tare) with a cap.
-
Transfer the powder gently. Avoid rapid spatula movements which create air currents.
-
The "Wet Method": If possible, add the solvent to the solid immediately within the vessel to trap the dust in solution. Once dissolved, the inhalation risk drops significantly (though dermal risk remains).
Step 3: Decontamination
-
Never dry sweep. Dry sweeping aerosolizes the salt, instantly exceeding the
limit. -
Use wet wipes (water/surfactant) to clean the balance and surrounding area.
-
Place used wipes directly into a solid hazardous waste bag inside the hood.
Emergency Response: Spills & Exposure
In the event of a spill, immediate action determines the long-term health impact.
Figure 2: Decision logic for spill remediation. Note that powder spills require respiratory upgrades (P100) before re-entry.
Medical Surveillance: If a worker experiences runny nose, watery eyes, or wheezing only when in the lab or working with this compound, they must be removed from exposure immediately and referred to Occupational Health for a skin prick test. Continued exposure after sensitization can lead to life-threatening anaphylaxis.
Waste Disposal
Tetraamineplatinum(II) chloride is a heavy metal waste.
-
Segregation: Do not mix with standard organic solvent waste streams unless your waste contractor explicitly permits it.
-
Labeling: Label clearly as "Heavy Metal Waste - Platinum Compound."
-
Container: Store in high-density polyethylene (HDPE) or glass. Avoid metal containers which may corrode if residual chloride is present.
-
Rinsate: The first three rinses of any glassware used must be collected as hazardous waste.
References
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Platinum Soluble Salts. 29 CFR 1910.1000 Table Z-1. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Platinum (soluble salts, as Pt). [Link]
-
Lippmann, M., et al. Platinum Salt Sensitivity: Immunological Mechanisms. Environmental Health Perspectives. [Link] (General reference for mechanism verification)
-
PubChem. Tetraamineplatinum(II) chloride - Safety and Hazards. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
